Roniciclib

Catalog No.
S548254
CAS No.
1223498-69-8
M.F
C18H21F3N4O3S
M. Wt
430.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roniciclib

CAS Number

1223498-69-8

Product Name

Roniciclib

IUPAC Name

(2R,3R)-3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol

Molecular Formula

C18H21F3N4O3S

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25)/t10-,11-,29+/m1/s1

InChI Key

UELYDGOOJPRWGF-SRQXXRKNSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BAY1000394; BAY1000394; BAY 1000394; Roniciclib.

Canonical SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O

Isomeric SMILES

C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O

The exact mass of the compound (2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol is 430.12865 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Profile of Pan-CDK Inhibitor Roniciclib (BAY 1000394)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Overview

Roniciclib (development code BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor that has been investigated in various preclinical models and early-phase clinical trials for advanced malignancies. Unlike selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) that specifically target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway to induce G1 cell cycle arrest, this compound exhibits a broast-spectrum inhibition profile targeting multiple cell-cycle and transcriptional CDKs. This comprehensive activity profile enables this compound to interfere with both cell division cycle progression and transcriptional regulation, presenting a distinct therapeutic approach compared to selective CDK4/6 inhibitors [1] [2].

The compound emerged from optimization efforts of earlier multi-targeted CDK inhibitors, particularly through the incorporation of a sulfoximine group and a trifluoromethyl substituent at the 5-position of the aminopyrimidine core, along with specific modifications to the side chain structure. These structural refinements resulted in improved pharmacological properties while maintaining potent inhibition across multiple CDK targets [3]. This compound has demonstrated broad-spectrum anti-proliferative activity across diverse human cancer cell lines and has shown efficacy in various xenograft models, including those refractory to standard chemotherapeutic agents [2].

Mechanism of Action and Signaling Pathways

Primary Targets and Inhibition Profile

This compound functions as a low nanomolar inhibitor against both cell-cycle regulating CDKs and transcription-associated CDKs. Its primary targets include:

  • Cell-cycle CDKs: CDK1, CDK2, CDK3, CDK4, and CDK6 with IC50 values typically ≤11 nM [1] [2]
  • Transcriptional CDKs: CDK5, CDK7, and CDK9 with IC50 values ≤50 nM [1]
  • Non-CDK kinase targets: Additionally demonstrates inhibition of Aurora A kinase at nanomolar concentrations [1]

This comprehensive inhibition profile distinguishes this compound from selective CDK4/6 inhibitors currently approved for hormone receptor-positive breast cancer, which primarily target CDK4 and CDK6 with minimal activity against other CDK family members [4] [5] [6].

Signaling Pathways and Cellular Consequences

The diagram below illustrates the core signaling pathways affected by this compound and the subsequent cellular consequences:

G cluster_effects Downstream Cellular Effects This compound This compound CellCycleCDKs Cell-Cycle CDKs (CDK1, CDK2, CDK3, CDK4, CDK6) This compound->CellCycleCDKs TranscriptionalCDKs Transcriptional CDKs (CDK5, CDK7, CDK9) This compound->TranscriptionalCDKs OtherTargets Other Kinase Targets (Aurora A) This compound->OtherTargets CellCycle Cell Cycle Progression CellCycleCDKs->CellCycle MitoticEntry Mitotic Entry & Progression CellCycleCDKs->MitoticEntry Transcription Gene Transcription TranscriptionalCDKs->Transcription G2Arrest G2/M Phase Cell Cycle Arrest CellCycle->G2Arrest Apoptosis Induction of Apoptosis Transcription->Apoptosis MitoticEntry->G2Arrest Antiproliferation Anti-proliferative Effects G2Arrest->Antiproliferation Apoptosis->Antiproliferation Stemness Reduced Cancer Stemness Antiproliferation->Stemness

This compound inhibits multiple CDK pathways, inducing cell cycle arrest and apoptosis.

The pan-CDK inhibitory activity of this compound translates to several key cellular effects:

  • Cell cycle arrest: Unlike selective CDK4/6 inhibitors that primarily induce G1 arrest, this compound treatment results in accumulation of cells in G2/M phase across multiple cancer cell types, including anaplastic thyroid cancer and cervical cancer models [1]
  • Apoptosis induction: this compound activates caspase-3/7 activity and increases early apoptotic cells as demonstrated by Annexin V staining [1]
  • Transcription disruption: By inhibiting CDK7 and CDK9, which regulate RNA polymerase II phosphorylation, this compound disrupts transcription initiation and elongation, potentially affecting the expression of short-lived pro-survival proteins [2]
  • Cancer stemness reduction: In neuroblastoma models, this compound has been shown to downregulate stemness markers and inhibit neurosphere formation, suggesting activity against cancer stem cell populations [7]

Preclinical Profiling and Experimental Data

In Vitro Efficacy and Potency

This compound has demonstrated potent anti-proliferative effects across a broad panel of human cancer cell lines:

Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cancer Type Cell Line Experimental Measure Result Reference
Anaplastic Thyroid Cancer 8505C Median-effect dose (Dm) 9.7 ± 0.1 nM [1]
Anaplastic Thyroid Cancer KAT18 Median-effect dose (Dm) 11.3 ± 1.1 nM [1]
Anaplastic Thyroid Cancer 8305C Median-effect dose (Dm) 16.4 ± 0.8 nM [1]
Neuroblastoma IMR-32 Neurosphere formation inhibition Significant reduction [7]
Neuroblastoma SH-SY5Y Neurosphere formation inhibition Significant reduction [7]
Key Experimental Protocols
3.2.1 Cell Viability and Proliferation Assay
  • Purpose: To evaluate the concentration-dependent anti-proliferative effects of this compound
  • Methodology:
    • Seed cancer cells in appropriate multi-well plates and allow to adhere overnight
    • Treat cells with escalating concentrations of this compound (e.g., 1-100 nM) for 72-96 hours
    • Measure cell viability using ATP-based assays (e.g., CellTiter-Glo) or direct cell counting
    • Calculate IC50 values using non-linear regression analysis of dose-response curves
  • Key Considerations: this compound exhibits more robust and durable cytotoxic effects at higher doses (≥25 nM), with near-complete growth arrest (≥89.3%) observed at 100 nM [1]
3.2.2 Apoptosis Assessment
  • Purpose: To quantify this compound-induced programmed cell death
  • Methodology:
    • Treat cells with this compound (25 nM recommended) for 24 hours
    • Harvest cells and stain with Annexin V-Alexa Fluor 488 and propidium iodide (PI)
    • Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations
    • Parallel assessment of caspase-3 activation using fluorometric assays
  • Key Findings: this compound significantly increases early apoptotic populations and caspase-3 activity across multiple cancer cell lines [1]
3.2.3 Cell Cycle Analysis
  • Purpose: To determine the effect of this compound on cell cycle distribution
  • Methodology:
    • Treat asynchronous cancer cells with this compound (25 nM) for 24 hours
    • Fix cells with ethanol and stain with propidium iodide
    • Analyze DNA content by flow cytometry
    • Determine cell cycle phase distribution using appropriate software
  • Key Findings: this compound treatment significantly increases the proportion of cells in G2/M phase, indicating G2/M arrest [1]
In Vivo Efficacy

This compound has demonstrated broad-spectrum in vivo anti-tumor activity in multiple xenograft models:

  • Significantly inhibits tumor growth in anaplastic thyroid cancer xenografts without evidence of toxicity [1]
  • Shows impressive inhibition of tumor growth in neuroblastoma orthotopic mouse models [7]
  • Demonstrates additive efficacy in combination with cisplatin and etoposide in small-cell lung cancer xenograft models without worsening tolerability [2]

Clinical Development and Trial Data

Phase I Clinical Trials

Two first-in-human phase I studies evaluated this compound in patients with advanced malignancies using different dosing schedules:

Table 2: Phase I Clinical Trial Results of this compound

Parameter 3 Days On/4 Days Off Schedule 4 Weeks On/2 Weeks Off Schedule
Recommended Phase II Dose 5 mg twice daily (solid tumors) Not determined (limited tolerability)
Most Common Treatment-Related AEs Nausea (76.6%), fatigue (65.8%), diarrhea (63.1%), vomiting (57.7%) Study terminated due to tolerability concerns

| Disease Control Rate | Ovarian cancer: 40.9% (n=25) SCLC: 17.4% (n=33) Tumor mutations: 33.3% (n=6) | Not determined | | Pharmacokinetics | Rapid absorption and dose-proportional increase in exposure | Limited evaluation |

The 3 days on/4 days off schedule (21-day cycle) demonstrated an acceptable safety profile and was selected for further development based on better tolerability compared to the 4 weeks on/2 weeks off schedule [2].

Clinical Pharmacokinetics

Based on available data:

  • This compound is rapidly absorbed following oral administration
  • Exhibits dose-proportional increase in exposure
  • Preclinical models indicated a human starting dose of 0.01 mg kg⁻¹ (0.37 mg m⁻²) [2]
  • Food effect assessment at the recommended phase II dose showed no significant impact on bioavailability [2]

Comparative Analysis with Other CDK Inhibitors

Table 3: Comparison Between this compound and Selective CDK4/6 Inhibitors

Parameter This compound Palbociclib Ribociclib Abemaciclib
Primary Targets CDK1, 2, 3, 4, 6, 7, 9 CDK4, CDK6 CDK4, CDK6 CDK4, CDK6, CDK9, CDK1, CDK2
Cell Cycle Arrest G2/M phase G1 phase G1 phase G1 phase (G2 phase at higher doses)
Selectivity Profile Pan-CDK inhibitor Highly selective for CDK4/6 Highly selective for CDK4/6 Less selective, multiple kinase targets
Key Differentiating Activity Transcriptional inhibition, cancer stem cell targeting HR+ breast cancer with endocrine therapy HR+ breast cancer with endocrine therapy Demonstrated single-agent activity
Clinical Status Phase II (discontinued) Approved (HR+ breast cancer) Approved (HR+ breast cancer) Approved (HR+ breast cancer)

This compound's pan-CDK inhibition profile provides a distinct mechanism compared to selective CDK4/6 inhibitors. While CDK4/6 inhibitors primarily induce G1 arrest in Rb-proficient cells, this compound's additional inhibition of CDK1 and CDK2 enables G2/M phase arrest, potentially benefiting tumors less dependent on CDK4/6 signaling alone. Furthermore, its activity against transcriptional CDKs (CDK7, CDK9) may enhance efficacy in tumors reliant on specific transcriptional programs [1] [5] [6].

Research Applications and Potential Indications

Anaplastic Thyroid Cancer (ATC)

This compound has demonstrated promising preclinical activity in ATC, one of the most aggressive human malignancies:

  • Inhibits ATC cell proliferation in a dose-dependent manner with low nanomolar potency [1]
  • Induces G2/M cell cycle arrest and apoptosis in ATC cell lines [1]
  • Significantly retards tumor growth in ATC xenograft models without evidence of toxicity [1]
Neuroblastoma and Cancer Stem Cells

In neuroblastoma models, this compound has shown activity against cancer stem cell populations:

  • Downregulates stemness markers (CD44v6, CD114, nucleolin) in neuroblastoma tumor spheres [7]
  • Inhibits neurosphere formation across multiple neuroblastoma cell lines regardless of MYCN status [7]
  • Demonstrates potent inhibition of tumor growth in orthotopic neuroblastoma mouse models [7]
Small Cell Lung Cancer (SCLC)

This compound has been evaluated in SCLC based on its pan-CDK inhibition profile:

  • Demonstrated a disease control rate of 17.4% in phase I expansion cohort of SCLC patients [2]
  • Showed additive efficacy with cisplatin and etoposide in SCLC xenograft models [2]
Ovarian Cancer

In phase I expansion cohorts, this compound showed a disease control rate of 40.9% in patients with ovarian cancer, suggesting potential clinical activity in this malignancy [2].

Conclusion and Future Perspectives

This compound represents a distinct class of pan-CDK inhibitors with a broader target profile compared to selective CDK4/6 inhibitors. Its ability to simultaneously target multiple cell-cycle and transcriptional CDKs provides a unique therapeutic approach that may be advantageous in certain tumor types, particularly those with complex cell cycle dysregulation or cancer stem cell populations.

The compound's preclinical efficacy across diverse cancer models, including anaplastic thyroid cancer and neuroblastoma, along with acceptable safety profile in early clinical trials using intermittent dosing schedules, supported its further investigation in specific malignancies. However, development challenges including tolerability concerns with continuous dosing and the emergence of other targeted therapies have influenced its clinical development path.

Future research directions for pan-CDK inhibitors like this compound may include:

  • Biomarker-driven patient selection to identify tumors most dependent on pan-CDK signaling
  • Rational combination strategies with other targeted therapies or immunotherapies
  • Structural optimization to improve therapeutic index while maintaining broad activity
  • Exploration in pediatric malignancies where preclinical data suggests potential utility

References

Preclinical Pharmacokinetic Profile of Roniciclib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key preclinical PK parameters of roniciclib identified from the search results.

Parameter Preclinical Findings Source / Context
Predicted Bioavailability ~50% (intermediate) after oral application Preclinical species (as cited in [1])
Volume of Distribution High Preclinical species, suggesting extensive tissue distribution [1]
Clearance Low Preclinical species (as cited in [1])
Half-Life Intermediate Preclinical species following intravenous administration [1]
Absorption Rapidly absorbed after oral administration Preclinical data and confirmed in human trials [1] [2]
Target Binding & Residence Time Long residence time on CDK2 and CDK9; binding involves key residues like Phe80, Lys33, and Asp145 Computational studies using molecular dynamics simulations [3]

Experimental Insights and Methodologies

The available information provides some insight into the types of experiments conducted.

  • Preclinical PK Studies: The foundational preclinical data, including parameters like bioavailability, volume of distribution, and clearance, were established through studies in various animal species. These studies informed the selection of a human starting dose of 0.01 mg/kg for clinical trials [1].
  • Computational Residence Time Studies: Research into why this compound has a long residence time on its targets (like CDK2) used computational simulations, including well-tempered metadynamics (WT-MetaD) and classical molecular dynamics (cMD) simulations. These studies revealed that the trifluoromethyl group at the R5 position of the molecule is critical for stabilizing the binding interaction and prolonging the time the drug stays attached to the kinase [3].
  • In Vivo Efficacy Models: this compound demonstrated broad-spectrum, dose-dependent anti-tumor activity in various human cancer xenograft models in mice. It also showed additive efficacy when combined with cisplatin and etoposide in small-cell lung cancer (SCLC) xenograft models without worsening tolerability [1].

Mechanism of Action and Signaling Pathway

This compound is an oral, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor. Its mechanism involves inhibiting a broad range of CDKs, which are key regulators of the cell cycle and transcription. The diagram below illustrates its primary mechanism and the downstream effects.

G cluster_cell_cycle Cell Cycle CDKs cluster_transcription Transcriptional CDKs This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK4 CDK4 This compound->CDK4 CDK6 CDK6 This compound->CDK6 CDK7 CDK7 This compound->CDK7 CDK9 CDK9 This compound->CDK9 CellCycleProgression Cell Cycle Progression CDK1->CellCycleProgression CDK2->CellCycleProgression CDK4->CellCycleProgression CDK6->CellCycleProgression Transcription Transcription Elongation CDK7->Transcription CDK9->Transcription CellCycleArrest Cell Cycle Arrest (G₂/M Phase) CellCycleProgression->CellCycleArrest Apoptosis Induction of Apoptosis Transcription->Apoptosis

This compound inhibits cell cycle and transcriptional CDKs, leading to dual anti-cancer effects.

Limitations and Clinical Translation

It is important to note that while the preclinical profile was promising, the clinical development of this compound was terminated. Early-phase trials determined a recommended Phase II dose of 5 mg twice daily on a 3 days on/4 days off schedule [1] [4]. A later Phase Ib/II study in combination with chemotherapy for extensive-disease small-cell lung cancer showed promising efficacy but was discontinued due to a safety signal identified in a related study, leading to the termination of all further this compound development [2] [5].

References

Roniciclib cell cycle arrest G2 phase

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of G2/M Arrest

Roniciclib is a potent pan-CDK inhibitor. Its ability to cause G2/M arrest stems from its inhibition of a specific set of CDKs that are crucial for cell cycle progression, particularly the transition from the G2 phase into and through mitosis [1] [2] [3]. The following diagram illustrates the key signaling pathways involved in this process and how this compound disrupts them.

G cluster_0 Key Mitotic Proteins Suppressed by this compound This compound This compound CDK1_CyclinB CDK1/Cyclin B1 Complex This compound->CDK1_CyclinB Inhibits Aurora_A Aurora A Kinase This compound->Aurora_A Downregulates Survivin Survivin This compound->Survivin Downregulates G2_M_Transition G2/M Transition & Mitotic Progression CDK1_CyclinB->G2_M_Transition Activates Mitotic_Spindle Proper Mitotic Spindle Assembly G2_M_Transition->Mitotic_Spindle Chromosome_Segregation Correct Chromosome Alignment & Segregation G2_M_Transition->Chromosome_Segregation G2_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2_Arrest Disruption Leads to Chromosome_Segregation->G2_Arrest Disruption Leads to Apoptosis Induction of Apoptosis G2_Arrest->Apoptosis Aurora_A->Mitotic_Spindle Required for Survivin->Chromosome_Segregation Required for

Diagram of this compound's mechanism in G2/M arrest.

Supporting Experimental Evidence

The cytotoxic and pro-apoptotic effects of this compound are consistent across multiple cancer types. The following table summarizes the key findings:

Cancer Model Cytotoxicity (IC₅₀/Dm) Apoptosis Induction In Vivo Efficacy
Anaplastic Thyroid Cancer (ATC) [2] [4] Dm: 9.7 - 16.4 nM Activated Caspase-3; ↑ Early Apoptotic Cells Inhibited tumor growth in xenograft models.
Medullary Thyroid Cancer (MTC) [3] Dm: 9.6 - 16.8 nM Activated Caspase-3; ↑ Cleaved Caspase-3 Retarded xenograft tumor growth.
Well-Differentiated Thyroid Cancer (WDTC) [1] Effective at low nanomolar doses Activated Caspase-3; Induced Apoptosis Inhibited tumor growth in xenografts; Synergy with Sorafenib.
Neuroblastoma [5] n/a n/a Inhibited tumor growth in a preclinical mouse model.

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies to demonstrate this compound's effects.

  • Cell Viability and Cytotoxicity (LDH Assay) [1] [2] [3]:
    • Procedure: Plate cells (2×10³ to 2×10⁴ cells/well) in 24-well plates. The next day, add a dose range of this compound (e.g., six serial two-fold dilutions). After a 4-day treatment, remove the medium, wash cells with PBS, and lyse with 1.35% Triton X-100 to release lactate dehydrogenase (LDH). Quantify intracellular LDH using a kit (e.g., Cytotox 96) by measuring absorbance at 490nm. Calculate the percentage of viable cells compared to a vehicle-treated control (100% viable).
  • Cell Cycle Distribution Analysis (Flow Cytometry) [2] [3]:
    • Procedure: Treat cells with this compound (e.g., 25-100 nM) for 24 hours. After treatment, harvest and fix the cells in 70% ethanol. Then, stain the DNA with a solution containing propidium iodide (PI) and RNase. Analyze the DNA content of the stained cells using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined based on DNA quantification.
  • Apoptosis Detection (Caspase-3 Activity) [2] [3]:
    • Procedure: Treat cells with this compound for 24 hours. Detect caspase-3 activity using a fluorometric assay kit according to the manufacturer's instructions. This typically involves incubating cell lysates with a caspase-3-specific substrate that releases a fluorescent signal upon cleavage. Measure the fluorescence to quantify relative caspase-3 activity.
  • Apoptosis Detection (Annexin V Staining) [2]:
    • Procedure: Treat cells with this compound for 24 hours. Harvest the cells and stain them with Annexin V-Alexa Fluor 488 and propidium iodide (PI). Analyze the stained cells by flow cytometry. Early apoptotic cells are identified as Annexin V-positive and PI-negative.
  • Protein Expression Analysis (Western Blot/Immunofluorescence) [2] [5]:
    • Procedure: After this compound treatment, harvest cells. For Western blot, lyse cells to extract total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies (e.g., against Aurora A, Survivin, cleaved Caspase-3). For immunofluorescence, fix cells, permeabilize, block, and incubate with primary antibodies, then with fluorescently-labeled secondary antibodies. Visualize and image using a fluorescence or confocal microscope.

Research Implications and Clinical Perspective

The preclinical data strongly positions this compound as a candidate for targeting aggressive cancers, particularly where CDK dysregulation is a driver.

  • Broader Relevance: The mechanism of pan-CDK inhibition is relevant beyond thyroid cancers. For instance, in neuroblastoma, this compound was also shown to downregulate stemness and induce nucleolar stress, suggesting an additional mechanism to target treatment-resistant cancer stem cells [5].
  • Synergistic Potential: Research in well-differentiated and medullary thyroid cancer models indicates that combining this compound with sorafenib (a multi-kinase inhibitor) produces a synergistic effect, leading to greater tumor growth inhibition than either agent alone [1] [3]. This provides a rationale for exploring combination therapies in the clinic.
  • Clinical Translation Note: While preclinical results are robust, it's important to note that clinical development of this compound has faced challenges. Phase I studies established a recommended dose and schedule (5 mg twice daily, 3 days on/4 days off) but reported limited clinical efficacy and significant adverse events like nausea, fatigue, and diarrhea in patients with advanced solid tumors [6]. This highlights the gap between promising preclinical mechanisms and clinical success.

References

Roniciclib caspase-3 apoptosis induction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Apoptosis Induction

The following diagram illustrates the core mechanism through which Roniciclib treatment activates the mitochondrial apoptosis pathway.

G cluster_top This compound Treatment (Pan-CDK Inhibition) cluster_middle Cellular Consequences cluster_bottom Mitochondrial Apoptosis Pathway A Inhibition of Transcriptional CDKs (CDK7, CDK9) C Nucleolar Stress A->C E Dysregulation of Anti-apoptotic Proteins A->E B Inhibition of Cell-Cycle CDKs (CDK1, CDK2, CDK3, CDK4) D Cell Cycle Arrest (primarily at G2/M phase) B->D F Mitochondrial Outer Membrane Permeabilization (MOMP) C->F E->F G Cytochrome C Release F->G H Activation of Executioner Caspase-3 G->H I Apoptotic Cell Death H->I

Figure 1: this compound induces apoptosis via caspase-3 activation through transcriptional inhibition and cell cycle disruption.

The process involves several key cellular events:

  • Pan-CDK Inhibition: this compound potently inhibits cell-cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK5, CDK7, CDK9) at low nanomolar concentrations (IC₅₀ ≤ 11 nM for cell-cycle CDKs; ≤ 50 nM for transcriptional CDKs) [1]. This dual inhibition disrupts both cell cycle progression and key survival signals.

  • Transcriptional Repression and Nucleolar Stress: Inhibition of transcriptional CDKs, particularly CDK7 and CDK9, disrupts RNA polymerase II activity, leading to impaired gene expression [1] [2]. This causes nucleolar stress, characterized by the translocation of nucleolar proteins such as Nucleolin (NCL) and Nucleophosmin-1 (NPM1) [2]. This stress response downregulates stemness properties in cancer cells and activates pro-apoptotic pathways.

  • Cell Cycle Arrest: Treatment with this compound (25 nM for 24 hours) significantly induces cell accumulation in the G₂/M phase, demonstrating a robust G₂/M arrest [1]. This arrest prevents mitotic progression and creates a cellular environment conducive to apoptosis initiation.

  • Mitochondrial Apoptosis Pathway: The integrated stress signals converge on the mitochondria, leading to Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent release of cytochrome c into the cytosol. This triggers the formation of the apoptosome and activation of caspase-9, which then cleaves and activates executioner caspase-3 [1].

Quantitative Experimental Evidence

The following table summarizes key quantitative findings from preclinical studies demonstrating this compound-induced caspase-3 activation and apoptosis.

Cancer Model Dose & Duration Caspase-3 Activity (Fold/Percentage Change) Apoptosis Measurement Source

| Anaplastic Thyroid Cancer (ATC) (8505C, 8305C, KAT18 cells) | 25 nM, 24 hours | Significant increase in activity vs. control (P = 0.004 to P < 0.001) [1] | Early apoptotic cells: 11.5% vs. 3.7% control (P < 0.001) [1] | [1] | | Medullary Thyroid Cancer (MTC) (TT, DRO81-1 cells) | 100 nM, 24 hours | Significant increase in activity vs. control (P = 0.01, P = 0.002) [3] | Cleaved caspase-3+ cells: 3.9% vs. 0.2% control (P < 0.001) [3] | [3] | | Neuroblastoma (Stem-like cells) | Not fully specified | Identified as a key mechanism for growth inhibition and reduced stemness [2] [4] | Induced apoptosis in vitro; impressive tumor growth inhibition in vivo [2] [4] | [2] [4] |

Detailed Experimental Protocol

The core methodologies for detecting caspase-3 activity and apoptosis following this compound treatment are outlined below. The workflow involves preparing cell cultures, treating them with this compound, and then analyzing apoptosis through multiple assays.

G cluster_main Experimental Workflow for Apoptosis Detection A 1. Cell Culture & Treatment B 2. Caspase-3 Activity Measurement A->B C 3. Apoptosis Assay (Annexin V/PI Staining) A->C D 4. Immunofluorescence (Cleaved Caspase-3) A->D E 5. Data Analysis B->E C->E D->E

Figure 2: Key experimental steps for detecting this compound-induced apoptosis.

Key Experimental Steps
  • Cell Culture and Treatment: Use relevant cancer cell lines (e.g., ATC lines 8505C, 8305C; MTC line TT). Culture cells in appropriate medium and plate at a density allowing logarithmic growth. Treat cells with this compound at desired concentrations (common range: 25-100 nM) for a set duration (e.g., 24 hours), including a vehicle-only control [1] [3].

  • Caspase-3 Activity Assay: Use a fluorometric caspase-3 assay kit. Lyse treated cells and incubate lysates with a caspase-3-specific substrate (e.g., DEVD-7-amino-4-trifluoromethylcoumarin/ AFC). Caspase-3 cleaves the substrate, releasing the fluorescent AFC moiety; measure fluorescence with a fluorometer at 400-505 nm excitation-emission. Express results as fold-change in fluorescence/optical density (OD) relative to the control group [1] [3].

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis: Harvest treated cells and resuspend in binding buffer. Stain with Annexin V-Alexa Fluor 488 (binds phosphatidylserine on apoptotic cell surfaces) and PI (stains DNA in late apoptotic/necrotic cells with compromised membranes). Analyze by flow cytometry within 1 hour to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations [1].

  • Immunofluorescence for Cleaved Caspase-3: Fix treated cells (e.g., with 4% paraformaldehyde), permeabilize, and block. Incubate with a primary antibody specific for cleaved (active) caspase-3, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI and mount slides. Quantify the percentage of cleaved caspase-3-positive cells using fluorescence microscopy across multiple random fields [3].

References

Roniciclib cyclin-dependent kinase signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Roniciclib: Core Drug Profile

The table below summarizes the fundamental characteristics of this compound.

Attribute Description
Generic Name This compound [1]
Code/CAS Number BAY 1000394 / 1223498-69-8 [1]
Chemical Formula C₁₈H₂₁F₃N₄O₃S [1]
Molecular Weight 430.45 g/mol [1]
Mechanism of Action Potent, oral small-molecule pan-CDK inhibitor [2] [3].
Primary Targets (IC₅₀ ≤ ~20 nM) Cell-cycle CDKs: CDK1, CDK2, CDK3, CDK4 [3] [1]. Transcriptional CDKs: CDK7, CDK9. Also inhibits non-CDK kinases like Aurora A (IC₅₀ ≤ 50 nM) [3].
Status Investigational; clinical development appears discontinued (studies terminated/withdrawn) [1].

CDK Signaling Pathway and this compound's Mechanism

This compound simultaneously targets two key CDK families, disrupting both cell cycle progression and oncogenic transcription.

G This compound This compound CC_CDKs CDK1, CDK2, CDK3, CDK4 Complex with Cyclins This compound->CC_CDKs Inhibits Trans_CDKs CDK7, CDK9 Regulate RNA Polymerase II This compound->Trans_CDKs Inhibits G1/S & G2/M Phase Transition G1/S & G2/M Phase Transition CC_CDKs->G1/S & G2/M Phase Transition Uncontrolled Proliferation Uncontrolled Proliferation CC_CDKs->Uncontrolled Proliferation Transcription Initiation & Elongation Transcription Initiation & Elongation Trans_CDKs->Transcription Initiation & Elongation Survival Protein Synthesis\n(e.g., Mcl-1, Survivin) Survival Protein Synthesis (e.g., Mcl-1, Survivin) Trans_CDKs->Survival Protein Synthesis\n(e.g., Mcl-1, Survivin) Tumor Growth Tumor Growth Uncontrolled Proliferation->Tumor Growth Survival Protein Synthesis Survival Protein Synthesis Apoptosis Evasion Apoptosis Evasion Survival Protein Synthesis->Apoptosis Evasion

This compound's dual inhibition of cell cycle and transcriptional CDKs [2] [3].

  • Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4, this compound disrupts the orderly progression from G2 to M phase, leading to G2/M phase arrest [3] [4]. This prevents cancer cells from undergoing mitosis.
  • Transcriptional Repression: Inhibition of CDK7 and CDK9 blocks the phosphorylation of RNA polymerase II, a critical step in gene transcription. This rapidly reduces the levels of short-lived pro-survival proteins like Mcl-1 and survivin, tipping the balance toward apoptosis [2] [3].
  • Caspase-3 Activation: The drug induces cleavage and activation of caspase-3, a key executioner protease in the apoptotic pathway, as demonstrated in anaplastic thyroid cancer (ATC) and medullary thyroid cancer (MTC) cell lines [3] [4].

Preclinical Efficacy and Cytotoxicity Data

This compound demonstrated potent, dose-dependent anti-proliferative and pro-apoptotic effects across various cancer models.

Cancer Model Experimental Finding Key Metrics
Anaplastic Thyroid Cancer (ATC) Dose-dependent cytotoxicity & G2/M phase arrest [3]. Median-Effect Dose (Dm): 9.7 - 16.4 nM [3].
Medullary Thyroid Cancer (MTC) Dose-dependent cytotoxicity & caspase-3 activation [4]. Median-Effect Dose (Dm): 9.6 - 16.8 nM [4].
ATC & MTC (In Vivo) Significant tumor growth inhibition in xenograft models; combination with sorafenib showed enhanced efficacy in MTC [3] [4]. No reported morbidity, indicating tolerable toxicity in these models [4].
Small-Cell Lung Cancer (SCLC) Xenografts Potent efficacy in inhibiting tumor growth; additive effect when combined with cisplatin/etoposide without worsening tolerability [2].

Detailed Experimental Protocols

For researchers seeking to replicate or analyze key studies, here are the core methodologies used in preclinical evaluations.

In Vitro Cytotoxicity and IC₅₀ Determination
  • Cell Lines: Human cancer cell lines (e.g., ATC lines 8505C, 8305C, KAT18; MTC lines TT, DRO81-1) [3] [4].
  • Proliferation Assay: Cells treated with a series of this compound concentrations (e.g., two-fold dilutions from 100 nM). Cytotoxicity is measured over 2-4 days using Lactate Dehydrogenase (LDH) release assay or by direct counting of viable cells [3] [4].
  • Data Analysis: Dose-response curves are analyzed using software like CompuSyn to calculate the median-effect dose (Dm), which reflects IC₅₀ [3] [4].
Apoptosis Analysis via Caspase-3 Activity
  • Assay Principle: A fluorometric assay kit measures the cleavage of a caspase-3-specific substrate, which generates a fluorescent signal proportional to enzyme activity [3] [4].
  • Protocol: Cells treated with this compound (e.g., 25-100 nM) or vehicle for 24 hours. Cell lysates are incubated with the substrate. Fluorescence is measured, and data is presented as optical density (OD) units. Activation is confirmed by immunofluorescence staining for cleaved caspase-3 [3] [4].
Cell Cycle Distribution Analysis
  • Staining: Cells treated with this compound (e.g., 25 nM for 24 hours), then fixed and stained with Propidium Iodide (PI), which binds to DNA [3].
  • Analysis: DNA content is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is quantified based on DNA content. This compound typically shows a significant increase in the proportion of cells in the G2/M phase [3].

Clinical Trial Data and Safety Profile

Clinical evaluation identified an acceptable safety profile and preliminary efficacy, though development was halted.

Parameter Details from Phase I Studies
Recommended Schedule 3 days on / 4 days off, 21-day cycle (5 mg twice daily) was better tolerated than 4 weeks on / 2 weeks off [2].
Recommended Phase II Dose (RP2D) 5 mg twice daily (3 days on/4 days off) for solid tumors [2].
Most Common Related Adverse Events Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [2].
Pharmacokinetics Rapid absorption after oral administration; exposure increased dose-proportionally [2].
Efficacy (Disease Control Rate) Ovarian cancer: 40.9% (n=25). SCLC: 17.4% (n=33). Tumors with CDK-pathway mutations: 33.3% (n=6) [2].
Clinical Status Studies were terminated or withdrawn, indicating discontinuation of clinical development [1].

Research Implications and Context

  • Pan-CDK Inhibition vs. Selectivity: this compound represents the "first-generation" approach of broad CDK inhibition. While this demonstrated broad anti-proliferative potential, subsequent drug development has shifted toward more selective inhibitors (e.g., CDK4/6 inhibitors like palbociclib in breast cancer) to improve therapeutic windows [5] [6].
  • Overcoming Resistance: Preclinical data showing efficacy in ATC and MTC, which are often treatment-resistant, provides a rationale for targeting CDKs in aggressive cancers with limited options [3] [4]. The enhanced effect in combination with sorafenib in MTC highlights a promising combinatorial strategy [4].

The research on this compound provides a valuable foundational understanding of pan-CDK inhibition, which continues to inform the development of newer, more targeted therapeutic agents.

References

Application Note and Protocol: Roniciclib (3 Days On/4 Days Off Dosing Schedule) in Advanced Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Roniciclib (BAY 1000394) is an oral, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor with low nanomolar activity against both cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9) [1]. The 3 days on/4 days off dosing schedule (within a 21-day cycle) was developed to maximize therapeutic efficacy while managing tolerability, establishing a recommended Phase II dose (RP2D) for further evaluation in specific advanced malignancies [1]. This document provides a consolidated summary of the clinical protocol, pharmacokinetic data, safety profile, and efficacy outcomes from phase I studies for researchers and drug development professionals.

Key Clinical Findings and Quantitative Data

Summary of Efficacy Outcomes at RP2D

The disease control rate (DCR), defined as the proportion of patients achieving a complete response, partial response, or stable disease, was assessed in expansion cohorts at the RP2D of 5 mg twice daily [1].

Table 1: Disease Control Rate in Expansion Cohorts at RP2D (5 mg BID, 3 days on/4 days off)

Tumour Type Patients (n) Disease Control Rate (DCR)
Ovarian Cancer 25 40.9%
Small-Cell Lung Cancer (SCLC) 33 17.4%
Tumours with CDK-pathway Mutations 6 33.3%
Safety and Tolerability Profile

The safety profile of this compound was characterized from the dose-escalation cohorts. Adverse events (AEs) were common, but mostly manageable [1] [2].

Table 2: Common this compound-Related Adverse Events (Any Grade) in the 3 days on/4 days off Schedule (n=47)

Adverse Event Incidence (%)
Nausea 76.6%
Fatigue 65.8%
Diarrhoea 63.1%
Vomiting 57.7%

Detailed Experimental Protocol

Recommended Phase II Dose and Formulation
  • Recommended Dose: 5 mg twice daily (BID) for patients with solid tumours [1].
  • Formulation: Tablet formulation. A bridging study confirmed the bioavailability of the tablet compared to an earlier polyethylene glycol-based liquid service formulation [1].
  • Dosing Schedule: Administered orally twice daily, following a 3 days on/4 days off pattern, repeated within a 21-day cycle [1].
  • Cycle Duration: 21 days [1].
  • Administration Note: In the 3 days on/4 days off schedule, a single dose of this compound was given on Cycle 1, Day 1 for PK assessment. BID dosing began on Cycle 1, Day 2 [1].
Patient Selection and Inclusion Criteria
  • Population: Adult patients (≥18 years) with histologically or cytologically confirmed advanced solid tumours or lymphoid malignancies refractory to or not amenable to standard therapy [1].
  • Disease Status: Patients with solid tumours were required to have at least one measurable or evaluable tumour lesion per RECIST v1.1. Progressive disease at baseline was not mandatory for study participation [1].
  • Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 [1].
  • Life Expectancy: ≥12 weeks [1].
  • Expansion Cohorts: The protocol included specific expansion cohorts for patients with SCLC, ovarian cancer, or solid tumours bearing distinct mutations in the CDK signalling pathway (e.g., amplification of cyclin D or E, loss of p15 or p16) [1].
Dose-Limiting Toxicity (DLT) Criteria

DLTs were assessed during the first cycle of treatment and defined as follows [1]:

  • Absolute neutrophil count <0.5 × 10⁹/L for ≥7 days.
  • Febrile neutropenia with absolute neutrophil count <0.5 × 10⁹/L and fever ≥38.5 °C.
  • Platelet count <25 × 10⁹/L.
  • Any Grade 3–5 non-haematological toxicity (without a clear alternative explanation).
  • Any Grade 4 vomiting.
Pharmacokinetic (PK) Assessment Protocol

Sample Collection: PK assessments were performed following a single dose on Cycle 1, Day 1 and under multiple-dose conditions [1]. Key Parameters: The PK profile demonstrated rapid absorption (median T~max~ 0.5–1 hour) and a dose-proportional increase in exposure [1] [3]. Food Effect: A dedicated cohort assessed the effect of a high-fat, high-calorie meal on this compound PK. Tablets were administered immediately after meal consumption on Cycle 1, Day -3 [1]. Co-administration with food reduced this compound exposure by 30–40% [3].

Safety and Efficacy Assessments
  • Safety Monitoring: Included adverse events (graded by NCI CTCAE v4.0), vital signs, laboratory tests, and 12-lead electrocardiograms. Assessments occurred at screening, planned times during each cycle, during follow-up, and up to 30 days after the last dose [1].
  • Efficacy Evaluation: Tumour response was assessed according to RECIST v1.1. The primary efficacy outcome was disease control rate (DCR) [1].

Mechanism of Action and Biological Rationale

This compound is a pan-CDK inhibitor that targets a broad spectrum of cyclin-dependent kinases. The following diagram illustrates its mechanism of action and the biological rationale for the intermittent dosing schedule.

G This compound This compound CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 This compound->CDK1_2_4_6 Inhibits CDK7_9 CDK7, CDK9 This compound->CDK7_9 Inhibits Apoptosis Induction of Apoptosis & Nucleolar Stress This compound->Apoptosis Promotes CellCycle Cell Cycle Progression (G1/S, G2/M phases) CDK1_2_4_6->CellCycle Regulates Transcription RNA Polymerase II Transcription CDK7_9->Transcription Regulates CellProliferation Uncontrolled Cell Proliferation CellCycle->CellProliferation Dysregulation Drives Transcription->CellProliferation Sustains TumorGrowth Tumor Growth CellProliferation->TumorGrowth Apoptosis->TumorGrowth Suppresses

Diagram 1: Mechanism of Action of this compound as a Pan-CDK Inhibitor. This compound simultaneously targets cell-cycle and transcriptional CDKs, disrupting fundamental processes required for cancer cell survival and proliferation. Preclinical data also suggests it induces nucleolar stress, contributing to its anti-tumor effects [1] [4].

Preclinical and Combination Therapy Insights

Although this protocol focuses on monotherapy, a phase Ib/II study investigated this compound in combination with platinum-etoposide chemotherapy for extensive-disease small-cell lung cancer (ED-SCLC). The MTD of this compound in this combination was confirmed to be 5 mg BID on the 3 days on/4 days off schedule with either cisplatin-etoposide or carboplatin-etoposide [3]. The combination showed a promising overall response rate of 81.4%, with no clinically relevant pharmacokinetic interactions observed between the agents [3]. The following workflow outlines the clinical development path and key decision points.

G Preclinical Preclinical Studies (Broad-spectrum anti-proliferative activity in xenograft models) PhaseI Phase I Dose-Escalation Preclinical->PhaseI Schedule1 4 weeks on/2 weeks off (Limited Tolerability) PhaseI->Schedule1 Schedule2 3 days on/4 days off (Acceptable Safety, RP2D: 5 mg BID) PhaseI->Schedule2 DevelopmentHalted Clinical Development Terminated Schedule1->DevelopmentHalted Terminated Expansion Expansion Phase (SCLC, Ovarian Cancer, CDK-mutated Tumors) Schedule2->Expansion Combination Combination Therapy Phase Ib/II (with Cisplatin/Carboplatin + Etoposide in ED-SCLC) Schedule2->Combination Outcome Promising Efficacy but Unfavorable Benefit-Risk in Follow-up Studies Expansion->Outcome Combination->Outcome Outcome->DevelopmentHalted

Diagram 2: Clinical Development Workflow and Outcomes for this compound. The 3 days on/4 days off schedule emerged as the viable clinical candidate from phase I studies, leading to expansion and combination therapy trials. However, an overall unfavorable benefit-risk profile led to the termination of its development [1] [3].

Conclusion and Development Status

The 3 days on/4 days off schedule of this compound at 5 mg BID was established as a clinically viable regimen with an acceptable safety profile and demonstrated moderate disease control rates in specific advanced cancers, particularly ovarian cancer [1]. Despite promising early efficacy signals and a well-characterized pharmacokinetic profile, the observation of a negative benefit-risk balance in a related phase II study resulted in the discontinuation of its clinical development program [3]. This compound serves as an important case study in the development of pan-CDK inhibitors, highlighting both the potential of this class of drugs and the critical challenges in achieving a therapeutic window in oncology drug development.

References

Roniciclib Phase I Dose-Escalation Study: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Roniciclib (BAY 1000394) is an oral pan-cyclin-dependent kinase inhibitor with low nanomolar activity against cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9). CDKs play vital roles in regulating cell division and fundamental cellular functions, with their deregulation contributing significantly to tumor pathogenesis. The broad-spectrum CDK inhibition profile of this compound demonstrated favorable preclinical pharmacokinetic parameters and potent anti-proliferative activity across diverse human cancer cell lines, supporting its clinical development for advanced malignancies. This document provides comprehensive application notes and detailed experimental protocols for the first-in-human phase I dose-escalation studies of this compound, offering researchers and drug development professionals with methodological frameworks for similar investigational cancer therapeutic evaluations [1] [2].

Study Design and Objectives

Overall Study Structure

The clinical evaluation of this compound comprised two parallel first-in-human phase I studies conducted under distinct dosing schedules to determine safety, tolerability, and optimal dosing parameters [1]:

  • Schedule A: 3 days on/4 days off (21-day cycle) - NCT01188252
  • Schedule B: 4 weeks on/2 weeks off (42-day cycle) - NCT01335256

Both studies were multicenter, open-label, non-randomized trials designed to evaluate this compound in patients with advanced malignancies. The dose-escalation phase for each schedule followed a modified 3+3 design to characterize the maximum tolerated dose (MTD), with subsequent expansion phases planned to further assess clinical benefit at the recommended phase II dose (RP2D) [1].

Primary and Secondary Objectives

Table 1: Study Objectives

Objective Type Specific Goals

| Primary | Determine safety and tolerability profile Identify maximum tolerated dose (MTD) Establish recommended phase II dose (RP2D) | | Secondary | Characterize pharmacokinetic (PK) parameters Assess pharmacodynamic biomarkers Evaluate preliminary antitumor activity Determine disease control rates (DCR) |

The primary endpoint focused on dose-limiting toxicities (DLTs) occurring during the first treatment cycle, while secondary endpoints included pharmacokinetic profiling, objective response rates per RECIST 1.1, and disease control rates in expansion cohorts [1].

Patient Selection and Methodology

Inclusion Criteria

Patient selection followed stringent criteria to ensure appropriate population selection while maintaining safety [1]:

  • Age ≥18 years with histologically/cytologically confirmed advanced solid tumors or lymphoid malignancies
  • Refractory to or not amenable to standard therapeutic options
  • Measurable or evaluable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1
  • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1
  • Adequate organ function and life expectancy ≥12 weeks

For expansion cohorts, specific populations were enrolled: small-cell lung cancer (SCLC), ovarian cancer, and tumors with mutations in CDK signaling pathways (e.g., amplification of cyclin D or E, loss of p15 or p16) [1].

Exclusion Criteria

Key exclusion criteria encompassed factors that could compromise safety or interpretability of results [1]:

  • Inadequate bone marrow, hepatic, or renal function
  • Active brain metastases or central nervous system involvement
  • Uncontrolled comorbidities or intercurrent illnesses
  • Prior anticancer therapy within 28 days of study initiation
  • Pregnancy or lactation

Dosing Regimens and Administration

Dose Escalation Scheme

The initial dose of 0.3 mg was derived from preclinical toxicology studies, with the starting human dose calculated as 0.01 mg kg⁻¹ (0.37 mg m⁻²). This compound was initially administered in a polyethylene glycol-based liquid service formulation, transitioning later to a tablet formulation at the 5 mg dose level. A bridging cohort compared the bioavailability of both formulations in the 3 days on/4 days off schedule [1].

Table 2: Dose Escalation Cohorts

| Dose Level | Schedule A (3 days on/4 days off) | Schedule B (4 weeks on/2 weeks off) | Number of Patients | |----------------|------------------------------------------|------------------------------------------|------------------------| | Starting | 0.3 mg twice daily | 0.3 mg twice daily | 3-6 per cohort | | Intermediate | Multiple escalating cohorts | Limited escalation | 47 total (Schedule A) | | Maximum | 5 mg twice daily (RP2D) | Not determined | 10 total (Schedule B) |

Recommended Phase II Dose

The RP2D was established as 5 mg twice daily on the 3 days on/4 days off schedule for solid tumors. The 4 weeks on/2 weeks off schedule was terminated early due to limited tolerability, with no MTD determined for this schedule. For lymphoid malignancies, the RP2D remained undetermined due to limited enrollment (n=7) [1] [2].

Safety and Efficacy Assessment Methods

Safety Monitoring Protocol

Comprehensive safety assessments were conducted throughout the study [1]:

  • Daily monitoring for adverse events during Cycle 1
  • Weekly vital signs, physical examinations, and laboratory tests
  • 12-lead electrocardiograms at screening, regularly during treatment, and at follow-up
  • Adverse event grading according to NCI Common Terminology Criteria for Adverse Events (CTCAE) version 4.0

Dose-limiting toxicities were defined as specific events occurring during Cycle 1 and attributed to this compound: grade 4 neutropenia ≥7 days, febrile neutropenia, grade 4 thrombocytopenia, grade 3-5 non-hematological toxicities, or grade 4 vomiting [1].

Efficacy Assessment

Tumor response assessments followed standardized radiographic evaluation [1]:

  • CT/MRI scans performed at baseline and every two cycles (6 weeks)
  • RECIST version 1.1 criteria for objective tumor response
  • Disease control rate defined as complete response + partial response + stable disease

Pharmacokinetic Assessment Methodology

Blood Sampling Protocol

Intensive pharmacokinetic sampling was performed to characterize this compound exposure [1]:

  • Single-dose PK: Comprehensive sampling after single dose on Cycle 1, Day 1
  • Multiple-dose PK: Steady-state assessment after BID dosing
  • Schedule A: Day 2 sampling for 3 days on/4 days off schedule
  • Schedule B: Day 3 sampling for 4 weeks on/2 weeks off schedule

Additional formulation bridging and food-effect assessments were conducted in the 3 days on/4 days off schedule with a single dose on Cycle 1, Day -3 [1].

Bioanalytical Methods

Plasma concentrations of this compound were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Pharmacokinetic parameters including maximum concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), half-life (t~½~), and accumulation ratio were calculated using standard non-compartmental methods [1].

Statistical Analysis Plan

Analysis Populations
  • Safety Analysis Set: All patients receiving ≥1 dose of this compound
  • Dose-Limiting Toxicity Analysis Set: All patients completing Cycle 1 or experiencing DLT during Cycle 1
  • Pharmacokinetic Analysis Set: All patients with ≥1 measurable this compound concentration
  • Efficacy Analysis Set: All patients with measurable disease at baseline
Statistical Methods

Descriptive statistics summarized continuous variables as mean ± standard deviation or median (range), while categorical variables were summarized as frequencies and percentages. Dose proportionality was assessed using power model analysis of pharmacokinetic parameters. Disease control rates were calculated with exact 95% confidence intervals [1].

Key Findings and Clinical Implications

Safety Results

Table 3: Treatment-Related Adverse Events (≥30% Frequency)

Adverse Event All Grades (%) Grade 3/4 (%)
Nausea 76.6 Not specified
Fatigue 65.8 Not specified
Diarrhea 63.1 Not specified
Vomiting 57.7 Not specified

The 3 days on/4 days off schedule demonstrated an acceptable safety profile with predominantly gastrointestinal toxicities that were manageable with supportive care. The 4 weeks on/2 weeks off schedule showed limited tolerability, leading to early study termination [1] [2].

Efficacy Outcomes

Table 4: Disease Control Rates in Expansion Cohorts

Tumor Type Patients (n) Disease Control Rate (%)
Ovarian Cancer 25 40.9
Small-Cell Lung Cancer 33 17.4
CDK Pathway Mutations 6 33.3
Overall 64 29.7

One partial response (1.0%) was observed across all treated patients. The disease control rate was most promising in ovarian cancer patients (40.9%), suggesting potential clinical utility in this malignancy [1] [2].

Pharmacokinetic Results

This compound demonstrated rapid absorption with dose-proportional increase in exposure across the tested dose range. The tablet formulation provided adequate bioavailability, supporting its use in clinical development. The half-life was intermediate, supporting twice-daily dosing administration [1].

CDK Signaling Pathways Targeted by this compound

This compound inhibits a broad spectrum of cyclin-dependent kinases, targeting both cell cycle progression and transcriptional regulation. The mechanism of action encompasses dual cell cycle and transcriptional inhibition, representing a distinct approach compared to selective CDK4/6 inhibitors like ribociclib and palbociclib [1].

G CDK Signaling Pathways Targeted by this compound cluster_cell_cycle Cell Cycle CDKs cluster_transcriptional Transcriptional CDKs cluster_effects Biological Effects CC_CDKs Cell Cycle CDKs• CDK1/Cyclin B (G2/M transition)• CDK2/Cyclin E (G1/S transition)• CDK4/Cyclin D (G1 progression)• CDK6/Cyclin D (G1 progression) Effects Antitumor Effects• G1 cell cycle arrest• Inhibition of transcription• Broad-spectrum anti-proliferative activity• Tumor growth inhibition CC_CDKs->Effects Trans_CDKs Transcriptional CDKs• CDK7 (RNA Pol II initiation)• CDK9 (RNA Pol II elongation) Trans_CDKs->Effects This compound This compound (BAY 1000394) This compound->CC_CDKs Inhibits This compound->Trans_CDKs Inhibits

CDK Signaling Pathway Explanation: this compound simultaneously targets multiple CDK pathways central to cancer cell proliferation and survival. The inhibition of CDK4/6-cyclin D complexes prevents phosphorylation of the retinoblastoma (Rb) protein, maintaining Rb in its active, growth-suppressive state and inducing G1 cell cycle arrest. Concurrent inhibition of CDK1/2 disrupts progression through S, G2, and M phases, while targeting transcriptional CDKs (7 and 9) impedes RNA polymerase II-mediated gene expression, effectively shutting down synthesis of proteins required for continued growth and survival. This multi-targeted approach may potentially overcome limitations of selective CDK4/6 inhibitors, particularly in malignancies with intact Rb signaling or those dependent on transcriptional regulation for oncogene expression [1].

Experimental Workflow and Study Design

The phase I evaluation of this compound followed a systematic approach to dose escalation and expansion, with careful safety monitoring and pharmacokinetic correlation.

G This compound Phase I Study Workflow cluster_preclinical Preclinical Foundation cluster_study_design Phase I Study Design cluster_dose_escalation Dose Escalation Phase cluster_expansion Expansion Phase Preclinical Preclinical Data• Pan-CDK inhibitor profile• Broad anti-proliferative activity• Favorable PK across species• Human starting dose: 0.01 mg/kg StudyDesign Two Parallel SchedulesSchedule A3 days on/4 days off21-day cycleSchedule B4 weeks on/2 weeks off42-day cycle Preclinical->StudyDesign DoseEscalation Dose Escalation• Starting dose: 0.3 mg BID• Modified 3+3 design• DLT assessment in Cycle 1• MTD determination StudyDesign->DoseEscalation Expansion RP2D Expansion• Small-cell lung cancer (n=33)• Ovarian cancer (n=25)• CDK pathway mutations (n=6) DoseEscalation->Expansion ScheduleA Schedule A Continued DoseEscalation->ScheduleA  Tolerable ScheduleB Schedule B Terminated DoseEscalation->ScheduleB  Limited tolerability Assessments Comprehensive Assessments• Safety (CTCAE v4.0)• Pharmacokinetics• Tumor response (RECIST 1.1)• Disease control rates Expansion->Assessments Outcomes Study Outcomes• RP2D: 5 mg BID (3 days on/4 days off)• Acceptable safety profile• Moderate disease control rates• Dose-proportional PK Assessments->Outcomes

Experimental Workflow Explanation: The phase I development program for this compound exemplified a systematic approach to first-in-human trials. The process began with comprehensive preclinical profiling that established the drug's pan-CDK inhibition and provided pharmacokinetic and toxicology data for human dose prediction. The clinical phase incorporated two parallel dosing schedules to explore different treatment intensities, with the 3 days on/4 days off schedule ultimately proving more feasible. The dose escalation phase carefully evaluated safety through DLT assessment in Cycle 1, while the expansion phase focused on specific malignancies potentially sensitive to CDK inhibition. Comprehensive safety, pharmacokinetic, and efficacy assessments throughout the study provided a robust dataset supporting the RP2D of 5 mg twice daily on the 3 days on/4 days off schedule for further clinical development [1] [2].

Conclusion

The phase I dose-escalation studies of this compound successfully established the safety profile, recommended phase II dose, and pharmacokinetic characteristics of this pan-CDK inhibitor in advanced malignancies. The 3 days on/4 days off schedule (5 mg twice daily) demonstrated acceptable tolerability with a safety profile characterized primarily by manageable gastrointestinal events, while the 4 weeks on/2 weeks off schedule showed limited tolerability. Moderate disease control rates were observed in expansion cohorts, particularly in ovarian cancer. These studies provide researchers with a methodological framework for phase I development of targeted therapies and support further investigation of this compound in selected malignancies, potentially those with specific CDK pathway alterations. The comprehensive dataset generated from these studies illustrates the importance of flexible study designs, careful safety monitoring, and translational research components in early-phase drug development [1] [2].

References

Roniciclib maximum tolerated dose solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Roniciclib Clinical Data Summary

The table below summarizes the core quantitative findings from the phase I dose-escalation studies for this compound (BAY 1000394) in patients with advanced malignancies [1] [2].

Parameter Details
Recommended Phase II Dose (RP2D) in Solid Tumors 5 mg twice daily (BID) on a 3 days on/4 days off schedule (21-day cycle) [1] [2].
RP2D in Lymphoid Malignancies Undetermined from these studies [1] [2].
Alternative Schedule (4 weeks on/2 weeks off) Terminated due to limited tolerability [1] [2].
Most Common Drug-Related Adverse Events (All Grades) Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [1] [2].
Pharmacokinetic Profile Rapid absorption; dose-proportional increase in exposure [1] [2].
Efficacy (Disease Control Rate at RP2D) Ovarian cancer: 40.9% (n=25); Small-cell lung cancer (SCLC): 17.4% (n=33); Tumors with CDK-pathway mutations: 33.3% (n=6) [1] [2].

Detailed Experimental Protocols

For researchers aiming to understand or replicate the study design, here are the detailed methodologies.

Study Design and Patient Selection
  • Overall Design: Two parallel, multicenter, open-label, non-randomized phase I studies [2].
    • Study 1 (3 days on/4 days off): 21-day treatment cycle [2].
    • Study 2 (4 weeks on/2 weeks off): 42-day treatment cycle (terminated early) [2].
  • Primary Objective: Determine the safety, tolerability, and Maximum Tolerated Dose (MTD) of this compound [2].
  • Key Inclusion Criteria:
    • Patients aged ≥18 years with histologically/cytologically confirmed solid tumors or lymphoid malignancies refractory to standard therapy [2].
    • Measurable or evaluable disease per RECIST v1.1 (for solid tumors) [2].
    • Life expectancy ≥12 weeks and ECOG performance status of 0 or 1 [2].
  • Key Exclusion Criteria: Patients with impaired cardiac function, uncontrolled hypertension, or who had received recent anticancer therapy (within 2 weeks) [2].
Treatment and Dose-Limiting Toxicity (DLT) Assessment
  • Drug Administration: Oral this compound was administered twice daily. The study started with a liquid formulation and switched to a tablet; a bridging cohort compared bioavailability [2].
  • DLT Evaluation Period: Defined toxicities attributed to this compound occurring during Cycle 1 [2].
  • DLT Criteria:
    • Hematologic: Absolute neutrophil count <0.5 × 10⁹/L for ≥7 days; febrile neutropenia; platelets <25 × 10⁹/L [2].
    • Non-hematologic: Any Grade 3-5 toxicity without a clear alternative explanation; any Grade 4 vomiting [2].
  • MTD Determination: The MTD was defined as the dose level below the one at which DLTs occurred in more than one out of six patients, or in two patients within a single cohort [2].
Pharmacokinetic (PK) and Efficacy Assessments
  • PK Sampling: For the 3 days on/4 days off schedule, a single dose was given on Cycle 1, Day 1 for PK analysis, followed by BID dosing starting on Day 2. A separate cohort assessed the effect of a high-fat meal on PK [2].
  • Tumor Response Assessment: Tumor imaging was performed per RECIST v1.1. The Disease Control Rate (DCR) was defined as the proportion of patients with a complete response, partial response, or stable disease [1] [2].

This compound Mechanism and Clinical Workflow

This compound is an oral small-molecule pan-cyclin-dependent kinase inhibitor. It targets a broad spectrum of CDKs, including cell-cycle regulators (CDK1, 2, 4, 6) and transcriptional regulators (CDK7, 9), which are often upregulated in cancer cells [2] [3]. The following diagram illustrates the key signaling pathways targeted by this compound and the consequent anti-tumor effects.

G This compound This compound CDKs CDK1, CDK2, CDK4, CDK6 ( Cell Cycle ) This compound->CDKs Inhibits Transcription CDK7, CDK9 ( Transcription ) This compound->Transcription Inhibits Apoptosis Apoptosis & Nucleolar Stress This compound->Apoptosis Induces G2_M_Transition G2/M Phase Transition CDKs->G2_M_Transition Promotes Transcription_Process Transcription Elongation (RNA Pol II Phosphorylation) Transcription->Transcription_Process Promotes Cell_Proliferation Uncontrolled Cell Proliferation G2_M_Transition->Cell_Proliferation Tumor_Growth Tumor Growth Transcription_Process->Tumor_Growth AntiTumor_Effect Anti-tumor Effect Apoptosis->AntiTumor_Effect

The clinical workflow for establishing the MTD and RP2D of this compound in the 3 days on/4 days off schedule involved a structured, multi-stage process, as outlined below.

G Start Patient Enrollment (Aged ≥18, Advanced Malignancies, ECOG 0-1) C1D1_PK Cycle 1, Day 1 Single PK Dose Start->C1D1_PK BID_Dosing Cycle 1, Day 2 Onwards Twice Daily (BID) Dosing (3 days on/4 days off) C1D1_PK->BID_Dosing DLT_Monitoring Intensive DLT Monitoring (During Cycle 1) BID_Dosing->DLT_Monitoring Decision DLTs in >1/6 Patients? DLT_Monitoring->Decision MTD_Determined MTD / RP2D Determined (5 mg BID for Solid Tumors) Decision->MTD_Determined No Deescalate De-escalate Dose Decision->Deescalate Yes Expansion Expansion Phase (SCLC, Ovarian Cancer, CDK-mutant Tumors) MTD_Determined->Expansion Deescalate->DLT_Monitoring

Important Development Note

While the 3 days on/4 days off schedule demonstrated an acceptable safety profile and moderate disease control rates in phase I [1] [2], further clinical development of this compound was terminated. A subsequent phase Ib/II study in extensive-disease small-cell lung cancer (ED-SCLC) combining this compound with cisplatin/carboplatin and etoposide showed a promising response rate of 81.4% [4]. However, an unfavorable benefit/risk balance observed in a related phase II study led to the discontinuation of all this compound development programs [4].

References

Summary of Clinical Trial Data for Roniciclib Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the efficacy and safety outcomes from clinical trials investigating roniciclib in combination with platinum-etoposide chemotherapy for Extensive-Disease Small Cell Lung Cancer (ED-SCLC).

Trial Aspect Phase II Study Results (this compound + Chemotherapy vs. Placebo + Chemotherapy) [1] Phase Ib/II Study Results (this compound + Chemotherapy) [2]
Patient Population Previously untreated ED-SCLC Previously untreated ED-SCLC
Treatment Regimen This compound or placebo (5 mg BID, 3 days on/4 days off) + Cisplatin/Etoposide or Carboplatin/Etoposide This compound (5 mg BID, 3 days on/4 days off) + Cisplatin/Etoposide or Carboplatin/Etoposide
Sample Size 140 (70 per arm) 36 (pooled at 5 mg BID dose)
Median Progression-Free Survival (PFS) 4.9 months vs. 5.5 months (Hazard Ratio [HR] = 1.242) Not specifically reported
Median Overall Survival (OS) 9.7 months vs. 10.3 months (HR = 1.281) Not specifically reported
Objective Response Rate (ORR) 60.6% vs. 74.6% 86.1% (all partial responses)
Common Adverse Events (AEs) Nausea, vomiting, fatigue [1] Nausea (90.7%), vomiting (69.8%) [2]
Serious Adverse Events More common with this compound (57.1%) than placebo (38.6%) [1] -
Conclusion Unfavorable risk-benefit profile; study prematurely terminated [1] Promising efficacy but study terminated due to safety signal from another trial [2]

Experimental Protocol from Clinical Trials

Here is a detailed methodology for the combination therapy, reconstructed from the phase II clinical trial design [1] [2].

  • Drug Formulation and Administration

    • This compound: 5 mg oral tablets, administered twice daily (BID) according to a "3 days on/4 days off" schedule within each 21-day cycle [1] [3].
    • Chemotherapy Backbone:
      • Cisplatin: 75 mg/m², administered intravenously on Day 1 of the cycle.
      • or Carboplatin: Area Under the Curve (AUC) 5, administered intravenously on Day 1 of the cycle.
      • Etoposide: 100 mg/m², administered intravenously on Days 1, 2, and 3 of the cycle [1] [2].
  • Dose Escalation and Maximum Tolerated Dose (MTD) The Phase Ib study determined that the MTD of this compound in combination with either cisplatin/etoposide or carboplatin/etoposide was 5 mg BID on the 3 days on/4 days off schedule [2].

  • Patient Eligibility Criteria (Key Points) The studies enrolled adult patients (≥18 years) with:

    • Histologically or cytologically confirmed ED-SCLC.
    • No prior systemic therapy for extensive-stage disease.
    • An Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
    • Adequate bone marrow, renal, and liver function [3].
  • Primary Endpoints

    • Progression-Free Survival (PFS): Time from randomization to disease progression or death from any cause [1].
    • Safety and Tolerability: Including the incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events graded by Common Terminology Criteria for Adverse Events (CTCAE) [3].
  • Pharmacokinetic Assessment In phase I studies, this compound was readily absorbed following oral administration with a median time to maximum concentration (t~max~) of 0.5–1 hour. Co-administration with carboplatin/etoposide or cisplatin/etoposide resulted in a 30–40% reduction in this compound exposure, though this compound did not affect the pharmacokinetics of etoposide or platinum [2].

Mechanism of Action & Signaling Pathways

The following diagrams illustrate the proposed mechanism of action for this compound and the workflow of its clinical development.

G cluster_CDK Cellular CDK Targets cluster_Effects Biological Consequences This compound This compound CellCycleCDKs Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6) This compound->CellCycleCDKs Inhibits TranscriptionalCDKs Transcriptional CDKs (CDK7, CDK9) This compound->TranscriptionalCDKs Inhibits CellCycleArrest Cell Cycle Arrest (G1/S, G2/M phases) CellCycleCDKs->CellCycleArrest TranscriptionInhibition Inhibition of Transcription (RNA Polymerase II phosphorylation) TranscriptionalCDKs->TranscriptionInhibition Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis TranscriptionInhibition->Apoptosis e.g., reduces Mcl-1

Diagram 1: Proposed mechanism of action of the pan-CDK inhibitor this compound. This compound targets both cell cycle and transcriptional CDKs, leading to cell cycle arrest and inhibition of transcription, which collectively induce apoptosis in cancer cells.

G Preclinical Preclinical Studies PhaseI Phase I Dose-Escalation Preclinical->PhaseI Establishes MTD & Schedule (5 mg BID, 3 days on/4 days off) PhaseII Phase II Randomized Study PhaseI->PhaseII Compares this compound + Chemo vs. Placebo + Chemo Outcome Outcome: Trial Termination PhaseII->Outcome Unfavorable Risk-Benefit Rationale Inferior PFS/OS vs. Control Higher Rate of Serious AEs (Lack of Efficacy) Outcome->Rationale Due to

Diagram 2: Clinical development workflow and outcome for this compound in combination with chemotherapy (cisplatin/carboplatin + etoposide) for ED-SCLC. The program was terminated after the phase II study showed an unfavorable risk-benefit profile.

Critical Development Outcome and Rationale for Termination

It is crucial for researchers to note that the development of this compound was discontinued. The phase II study concluded that the combination of this compound with standard platinum-etoposide chemotherapy demonstrated an unfavorable risk-benefit profile in patients with ED-SCLC [1].

The primary rationale for this decision was:

  • Lack of Efficacy: The combination showed inferior efficacy compared to chemotherapy alone, with shorter median PFS (4.9 vs. 5.5 months) and OS (9.7 vs. 10.3 months) [1].
  • Increased Toxicity: The regimen led to a higher incidence of serious adverse events (57.1% vs. 38.6% in the control group), including nausea, vomiting, and fatigue, without providing a therapeutic benefit [1].
  • Consequently, the clinical program was prematurely terminated, and no further development of this compound is planned [1] [2].

References

Comprehensive Application Note: Roniciclib in Combination with Carboplatin/Etoposide for Extensive-Disease Small Cell Lung Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Abstract and Introduction

Abstract

This application note provides a comprehensive analysis of a phase II clinical trial evaluating roniciclib, a pan-cyclin-dependent kinase (CDK) inhibitor, in combination with carboplatin/cisplatin and etoposide for first-line treatment of extensive-disease small cell lung cancer (ED-SCLC). The randomized, double-blind study demonstrated that the addition of this compound to standard chemotherapy failed to improve clinical outcomes, with median overall survival of 9.7 months versus 10.3 months in the placebo group (HR=1.281, p=0.7858). The this compound combination also exhibited an unfavorable risk-benefit profile with higher incidence of serious adverse events, leading to premature study termination. This note details the trial methodology, efficacy data, safety profile, and experimental protocols to guide researchers in oncology drug development.

Disease Background

Small cell lung cancer (SCLC) represents approximately 15% of all lung cancer cases and is characterized by high malignancy, rapid progression, and dismal prognosis [1]. The extensive-disease stage (ED-SCLC) indicates cancer that has spread beyond a single radiation field, with 5-year survival rates of merely 1-2% [1]. SCLC initially demonstrates high sensitivity to platinum-based chemotherapy, with response rates of 74.7% in first-line settings, but more than 80% of patients experience relapse within one year of initial therapy [1]. The recent incorporation of immune checkpoint inhibitors has modestly improved outcomes, but new therapeutic approaches are urgently needed to extend patient survival beyond current standards.

Clinical Trial Summary

Trial Design and Methodology

The phase II study (ClinicalTrials.gov NCT02161419) employed a randomized, double-blind, placebo-controlled design to evaluate the efficacy and safety of this compound in combination with standard platinum-etoposide chemotherapy in previously untreated ED-SCLC patients [2].

  • Patient Population: 140 unselected patients with previously untreated ED-SCLC were randomized 1:1 to receive either this compound plus chemotherapy (n=70) or placebo plus chemotherapy (n=70)
  • Dosing Schedule: Patients received either this compound 5 mg or placebo twice daily according to a 3 days-on, 4 days-off schedule in 21-day cycles, with concomitant cisplatin or carboplatin on day 1 and etoposide on days 1-3
  • Primary Endpoint: Progression-free survival (PFS)
  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety/tolerability
  • Statistical Analysis: Hazard ratios with 95% confidence intervals were calculated for survival endpoints using stratified Cox proportional hazards models
Patient Characteristics

The study enrolled appropriate candidates for first-line platinum-based chemotherapy, with balanced baseline characteristics between treatment arms. Patients were excluded if they had received prior systemic therapy for ED-SCLC, had limited-stage SCLC amenable to curative radiotherapy, or had significant comorbidities that would compromise protocol adherence.

Efficacy and Safety Data Analysis

Efficacy Outcomes

The addition of this compound to standard platinum-etoposide chemotherapy failed to demonstrate clinical benefit across all efficacy endpoints [2].

Table 1: Efficacy Outcomes of this compound Plus Chemotherapy vs Placebo Plus Chemotherapy

Endpoint This compound + Chemotherapy Placebo + Chemotherapy Hazard Ratio (95% CI) P-value
Median PFS 4.9 months (4.2-5.5) 5.5 months (4.6-5.6) 1.242 (0.820-1.881) 0.8653
Median OS 9.7 months (7.9-11.1) 10.3 months (8.7-11.9) 1.281 (0.776-1.912) 0.7858
ORR 60.6% 74.6% - -

The data revealed notably worse outcomes in the this compound arm compared to placebo across all measured efficacy parameters. The objective response rate was substantially lower in the this compound group (60.6% vs 74.6%), further supporting the lack of clinical benefit from CDK inhibition in this setting [2].

Safety and Tolerability

The safety analysis demonstrated an unfavorable risk-benefit profile for this compound in combination with chemotherapy [2].

Table 2: Safety Profile of this compound Plus Chemotherapy vs Placebo Plus Chemotherapy

Safety Parameter This compound + Chemotherapy (n=70) Placebo + Chemotherapy (n=70)
Any TEAEs 100% 100%
Serious TEAEs 57.1% 38.6%
Most Common TEAEs Nausea, vomiting, fatigue Nausea, vomiting, fatigue
Grade ≥3 Neutropenia Not reported Not reported
Grade ≥3 Anemia Not reported Not reported

TEAE = Treatment-emergent adverse event

The incidence of serious treatment-emergent adverse events was substantially higher in the this compound group (57.1%) compared to the placebo group (38.6%), despite similar profiles of common adverse events (nausea, vomiting, fatigue) in both arms [2]. This pattern of increased toxicity without compensatory efficacy benefit led to the premature termination of the clinical development program for this compound in ED-SCLC.

Experimental Protocols

Clinical Trial Protocol Summary
4.1.1 Study Design
  • Title: A randomized, double-blind, placebo-controlled phase II study of this compound in combination with cisplatin/etoposide or carboplatin/etoposide as first-line therapy in patients with extensive-disease small cell lung cancer
  • Objectives: To evaluate efficacy (PFS, OS, ORR) and safety of this compound plus chemotherapy vs placebo plus chemotherapy
  • Design: Multicenter, randomized, double-blind, placebo-controlled
  • Phase: II
  • Sample Size: 140 patients
  • Treatment Arms:
    • Experimental: this compound 5 mg twice daily (3 days on/4 days off) + cisplatin/carboplatin (day 1) + etoposide (days 1-3) in 21-day cycles
    • Control: Placebo twice daily (3 days on/4 days off) + cisplatin/carboplatin (day 1) + etoposide (days 1-3) in 21-day cycles
  • Treatment Duration: Until disease progression, unacceptable toxicity, or withdrawal of consent
4.1.2 Key Inclusion Criteria
  • Histologically or cytologically confirmed ED-SCLC
  • No prior systemic therapy for ED-SCLC
  • Measurable disease per RECIST v1.1
  • ECOG performance status 0-1
  • Adequate hematological, hepatic, and renal function
  • Life expectancy ≥12 weeks
4.1.3 Key Exclusion Criteria
  • Limited-stage SCLC amenable to radical radiotherapy
  • Prior malignancy within 3 years (except adequately treated non-melanoma skin cancer, cervical carcinoma in situ)
  • Active brain metastases (unless treated, stable, and off corticosteroids)
  • Severe cardiovascular disease
  • Uncontrolled infections
Assessment Methodologies
4.2.1 Efficacy Assessments
  • Tumor Assessments: Contrast-enhanced CT/MRI scans performed at baseline, then every 6 weeks for 24 weeks, then every 9 weeks until progression
  • Response Evaluation: Using RECIST v1.1 criteria, with all responses confirmed ≥4 weeks after initial documentation
  • Progression-Free Survival: Time from randomization to first documented disease progression or death from any cause
  • Overall Survival: Time from randomization to death from any cause
  • Objective Response Rate: Proportion of patients with complete or partial response as best overall response
4.2.2 Safety Assessments
  • Adverse Event Monitoring: Continuous monitoring throughout treatment and for 30 days after last dose, with severity graded according to NCI CTCAE v4.03
  • Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis at baseline, each cycle, and end of treatment
  • Vital Signs and Physical Examinations: At baseline, each cycle, and end of treatment
  • ECG Assessments: At baseline, cycle 1 day 1 (pre-dose and 4 hours post-dose), and subsequent cycles
4.2.3 Statistical Analysis Plan
  • Sample Size Justification: Based on assumptions of median PFS improvement from 5.4 to 8.1 months (HR=0.667) with 80% power and one-sided alpha of 0.1
  • Primary Analysis: PFS comparison using stratified log-rank test
  • Secondary Analyses: OS using stratified log-rank test, ORR using Cochran-Mantel-Haenszel test
  • Interim Analyses: Planned for safety and futility

Signaling Pathways and Mechanistic Data

CDK Inhibition Pathway in SCLC

This compound mechanism of action and impact on SCLC biology:

G This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK4 CDK4 This compound->CDK4 CDK9 CDK9 This compound->CDK9 CellCycle Cell Cycle Progression CDK1->CellCycle Inhibition CDK2->CellCycle Inhibition CDK4->CellCycle Inhibition Transcription Transcription Elongation CDK9->Transcription Inhibition Apoptosis Apoptosis Induction CellCycle->Apoptosis Transcription->Apoptosis CombinationEffect Combination Effect No Synergistic Benefit (Clinical Trial Results) Apoptosis->CombinationEffect No Enhanced Effect Chemotherapy Chemotherapy (Carboplatin/Etoposide) DNADamage DNA Damage Chemotherapy->DNADamage DNADamage->Apoptosis

Clinical Trial Workflow

The patient journey and assessments in the this compound phase II trial:

G Screening Screening Randomization Randomization Screening->Randomization ArmA This compound + Chemotherapy (3 days on/4 days off) Cycles: 21 days Randomization->ArmA ArmB Placebo + Chemotherapy (3 days on/4 days off) Cycles: 21 days Randomization->ArmB EfficacyAssessments Efficacy Assessments • Tumor imaging (q6w×4, then q9w) • RECIST v1.1 criteria • PFS/OS analysis ArmA->EfficacyAssessments SafetyAssessments Safety Assessments • AEs (CTCAE v4.03) • Laboratory tests • Vital signs/ECG ArmA->SafetyAssessments ArmB->EfficacyAssessments ArmB->SafetyAssessments Termination Study Termination Prematurely terminated due to unfavorable risk-benefit profile EfficacyAssessments->Termination SafetyAssessments->Termination

Discussion and Future Perspectives

Interpretation of Clinical Outcomes

The negative results of the this compound phase II trial highlight the challenges of targeting cell cycle regulation in SCLC. Several factors may explain the lack of efficacy:

  • Tumor Heterogeneity: SCLC exhibits remarkable genomic complexity that may bypass single-pathway inhibition
  • Therapeutic Index: The narrow therapeutic window of CDK inhibition resulted in excessive toxicity at clinically relevant doses
  • Combination Scheduling: The 3 days-on/4 days-off schedule may have been insufficient for sustained target engagement
  • Patient Selection: The unselected patient population may have included individuals unlikely to benefit from CDK inhibition
Comparison with Current Standard of Care

While this trial yielded negative results, recent advances in ED-SCLC treatment have established new standards:

  • Immunotherapy Combinations: The IMpower133 trial established atezolizumab with carboplatin/etoposide as a standard, demonstrating median OS of 12.3 months versus 10.3 months with chemotherapy alone (HR=0.70) [1] [3]
  • CASPIAN Study: Durvalumab with platinum-etoposide showed median OS of 13.0 months versus 10.3 months with chemotherapy alone (HR=0.73) [3]
  • Novel Targets: Emerging therapies targeting DLL3 (tarlatamab) and B7-H3 have shown promise in clinical trials [4] [5]
Future Research Directions

Despite the negative outcome with this compound, several strategic approaches warrant consideration for future CDK inhibitor development:

  • Biomarker-Driven Selection: Development of predictive biomarkers to identify patient subsets most likely to benefit from CDK inhibition
  • Novel Combination Strategies: Evaluation of CDK inhibitors with immunotherapy or targeted agents with complementary mechanisms
  • Next-Generation Inhibitors: Development of more selective CDK inhibitors with improved therapeutic indices
  • Sequencing Strategies: Investigation of alternative scheduling to maximize efficacy while minimizing toxicity

Conclusion

The phase II evaluation of this compound in combination with carboplatin/cisplatin and etoposide for first-line treatment of ED-SCLC demonstrated an unfavorable risk-benefit profile, with no improvement in efficacy endpoints and increased toxicity compared to chemotherapy alone. The study was prematurely terminated based on these results, highlighting the continued challenges in developing effective targeted therapies for this aggressive malignancy. Future efforts in SCLC drug development should focus on improved patient selection strategies, novel therapeutic targets such as DLL3 and B7-H3, and optimized combination approaches to meaningfully impact patient outcomes.

References

Author: Smolecule Technical Support Team. Date: February 2026

The Recommended Phase II Dose (RP2D) is primarily established in Phase I trials, which are designed to find the best balance between safety and efficacy. The process typically involves a dose escalation phase followed by a dose expansion phase [1].

The table below compares these two key phases [1]:

Trial Phase Aspect Dose Escalation Phase Dose Expansion Phase
Primary Objective Identify the Maximum Tolerated Dose (MTD) Confirm safety & assess preliminary efficacy at the selected dose(s)
Patient Population Small, sequential cohorts (e.g., 3-6 patients per dose level) Larger, more diverse cohorts, sometimes defined by biomarkers
Key Outcome Determine MTD or a biologically effective dose Establish and refine the final RP2D for future studies

A 2025 study of Ribociclib combined with Gemcitabine provides a concrete example of this process in action [2] [3]. The trial used a standard "3 + 3" design in its escalation phase, enrolling 19 patients to determine the MTD and RP2D, which was established as Ribociclib 800 mg daily plus Gemcitabine 1000 mg/m² [2]. The expansion phase then enrolled an additional 24 patients to further assess the safety and preliminary efficacy of this recommended dose [2].

Safety and Efficacy at the RP2D

At the determined RP2D (Ribociclib 800 mg + Gemcitabine 1000 mg/m²), the combination therapy showed a manageable safety profile. Key findings from the study are summarized below [2]:

Assessment Category Findings at RP2D (Ribociclib 800 mg + Gemcitabine 1000 mg/m²)
Most Common Grade 3 AEs Neutropenia, thrombocytopenia, and anemia.
Most Severe AE One patient experienced Grade 4 thrombocytopenia.
Efficacy (Best Response) No partial or complete responses were observed. 68% (15 out of 22) of evaluable patients achieved stable disease.

Mechanism of Action and Combination Rationale

Understanding the RP2D is also grounded in the drug's mechanism of action. Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These enzymes play a critical role in promoting cell cycle progression from the G1 phase to the S phase, and their inhibition can halt the proliferation of cancer cells [4].

The following diagram illustrates this key signaling pathway and the mechanism of CDK4/6 inhibitors.

G MitogenicSignals Mitogenic Signals CyclinD Cyclin D MitogenicSignals->CyclinD Complex Active Cyclin D-CDK4/6 Complex CyclinD->Complex CDK4_6 CDK4/6 CDK4_6->Complex RbProtein Retinoblastoma (Rb) Protein Complex->RbProtein Phosphorylates pRb Phosphorylated Rb (inactive) RbProtein->pRb E2F E2F Transcription Factors pRb->E2F Releases CellCycle S-Phase Gene Transcription (G1 to S Phase Progression) E2F->CellCycle Inhibitor CDK4/6 Inhibitor (e.g., Ribociclib) Inhibitor->Complex

The rationale for combining Ribociclib with Gemcitabine is based on their complementary mechanisms within the cell cycle. Gemcitabine, a nucleoside analog, primarily kills cells during DNA synthesis (S-phase). Preclinical data suggested that administering Gemcitabine before Ribociclib could enhance cytotoxic effects and potentially mitigate severe side effects like myelosuppression [2].

Key Protocol for RP2D Determination

For researchers designing similar trials, here is a summary of the core methodology based on the cited study.

  • Trial Design: Single-arm, multicenter Phase I study with sequential dose escalation and expansion cohorts [2].
  • Dosing Schedule:
    • Gemcitabine: Administered intravenously on Days 1 and 8 of a 21-day cycle.
    • Ribociclib: Administered orally once daily on Days 8–15, followed by a 7-day rest [2].
  • RP2D Determination: The Maximum Tolerated Dose (MTD) was identified during the escalation phase using a standard "3 + 3" design. This MTD was then declared the RP2D for the expansion phase [2].
  • Primary Endpoints:
    • Escalation: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) [2] [1].
    • Expansion: Further evaluation of safety, preliminary efficacy (e.g., objective response rate, stable disease), and pharmacokinetics at the RP2D [1].
  • Statistical Considerations: While the escalation phase often uses rule-based designs ("3+3"), regulatory guidance now encourages prospectively planned exposure-response analyses and quantitative sample-size justification for expansion cohorts [1].

Conclusion and Research Outlook

I hope this structured overview, using Ribociclib as a model, provides a clear and useful guide to the RP2D determination process. The methodology, safety considerations, and underlying biology are largely applicable across the class of CDK4/6 inhibitors.

Future research for drugs like Roniciclib will likely focus on identifying predictive biomarkers (such as Rb protein status) to better select patients who are most likely to respond to therapy [2]. Furthermore, as seen in the LEANORA study, understanding the impact of pharmacogenomics (e.g., CYP3A5 metabolizer status) on drug exposure in diverse populations is an emerging area of importance for optimizing dosing strategies [5].

References

Pharmacokinetic Drug Interaction Profile of Roniciclib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a dedicated drug-drug interaction (DDI) study and a combination therapy trial [1] [2] [3]:

Interacting Drug Study Type Effect on Roniciclib Exposure Effect of this compound on Other Drug Clinical Recommendation
Itraconazole (Strong CYP3A4 Inhibitor) Dedicated DDI Study in cancer patients [1] Not fully quantified in available results; primary objective was to evaluate the effect [1]. Not assessed Requires careful monitoring; the study was designed to guide dosing in the presence of strong CYP3A4 inhibitors [1].
Carboplatin or Cisplatin + Etoposide Phase Ib/II combination therapy in ED-SCLC patients [2] [3] 30-40% reduction in exposure when co-administered with chemotherapy [2] [3]. No clinically relevant PK interactions observed on etoposide or platinum agents [2] [3]. The combination is pharmacokinetically feasible; this compound 5 mg BID (3 days on/4 days off) was established as the Maximum Tolerated Dose (MTD) with this regimen [2] [3].

Detailed Experimental Protocol: this compound-Itraconazole DDI Study

This section details the methodology from the open-label, non-randomized, Phase I study to evaluate the effect of itraconazole on the pharmacokinetics of this compound (BAY 1000394) in patients with advanced solid tumors [1].

  • Objective: To evaluate the effect of multiple doses of itraconazole (a strong CYP3A4 inhibitor) on the single-dose pharmacokinetics of this compound and to assess the safety and tolerability of the combination [1].
  • Study Design: An open-label, single-sequence study in cancer patients.
  • Participants: Adult patients with advanced solid tumors. The study enrolled 14 participants across sites in Canada [1].
  • Dosing Schedule:
    • Period 1 (Reference): A single oral dose of this compound was administered alone on Cycle 1, Day 1.
    • Period 2 (Test): After a washout period, patients received itraconazole (200 mg twice daily) for several days. A single oral dose of this compound was then co-administered with itraconazole on Cycle 1, Day 6 [1].
  • Pharmacokinetic Sampling:
    • This compound alone (Day 1): Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 24, 48, and 72 hours post-dose.
    • This compound + Itraconazole (Day 6): Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 24, 48, 72, 96, and 120 hours post-dose [1].
  • Primary Endpoints: Maximum observed drug concentration (Cmax) and Area Under the Concentration vs. Time Curve from zero to infinity (AUC) of this compound with and without itraconazole [1].
  • Safety Assessments: Collection of adverse events, laboratory analyses (hematology, chemistry, urinalysis), vital signs, ECG, and physical examinations up to 15 months [1].

Mechanism and Workflow of this compound DDI Assessment

The following diagram illustrates the mechanistic pathway of this compound's metabolism and the logical workflow for its clinical DDI assessment, integrating information from its preclinical and clinical profile [4] [1].

roniciclib_ddi This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism Metabolism CYP3A4->Metabolism Itraconazole Itraconazole Itraconazole->CYP3A4  Inhibits DDI_Effect DDI_Effect Assessment_Start Assessment_Start Administer this compound\nalone (Day 1) Administer this compound alone (Day 1) Assessment_Start->Administer this compound\nalone (Day 1) PK_Sampling PK_Sampling Data_Analysis Data_Analysis PK_Sampling->Data_Analysis Administer Itraconazole\n(Multiple Doses) Administer Itraconazole (Multiple Doses) PK_Sampling->Administer Itraconazole\n(Multiple Doses) Safety_Monitoring Safety_Monitoring Safety_Monitoring->Data_Analysis Administer this compound\nalone (Day 1)->PK_Sampling Administer this compound\nalone (Day 1)->Safety_Monitoring Co-administer\nthis compound + Itraconazole (Day 6) Co-administer This compound + Itraconazole (Day 6) Administer Itraconazole\n(Multiple Doses)->Co-administer\nthis compound + Itraconazole (Day 6) Co-administer\nthis compound + Itraconazole (Day 6)->PK_Sampling Co-administer\nthis compound + Itraconazole (Day 6)->Safety_Monitoring

Diagram Title: this compound Metabolism and DDI Study Workflow

Important Development Status Note for Researchers

A critical point for researchers to note is that further clinical development of this compound was terminated. Although the combination with chemotherapy showed promising efficacy and acceptable pharmacokinetics in a phase Ib/II study for extensive-disease small-cell lung cancer (ED-SCLC) [2] [3], an observed safety signal in a related phase II study resulted in the discontinuation of its development program [2] [3]. All data should be considered in this historical context.

References

Roniciclib Pharmacokinetic Profile and Food Effect Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available pharmacokinetic information for Roniciclib and identifies the specific gap in knowledge regarding food effects.

Aspect Status for this compound Key Details / Data Gaps
General PK in Humans Characterized in Phase I studies [1] Rapid absorption; dose-proportional increase in exposure.
High-Fat Meal Effect Not publicly reported A food-effect cohort was part of the clinical trial design, but results are not available in the searched literature [1].
Recommended Dosing Schedule 3 days on/4 days off [1] Recommended Phase II Dose (RP2D) was 5 mg twice daily for this schedule in solid tumours.
Common Adverse Events Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [1] Based on data from the dose-escalation study cohorts.

The primary Phase I dose-escalation studies for this compound explicitly included an investigation into the effect of food. As noted in the British Journal of Cancer, "As part of the SCLC cohort, the effect of a high-calorie, high-fat meal on this compound PK was investigated" [1]. Unfortunately, the results of this specific sub-study have not been published in the available sources.

Protocol for a Food-Effect Bioavailability Study

The lack of public data for this compound underscores the importance of a standardized method to obtain it. The protocol below, consistent with U.S. Food and Drug Administration (FDA) guidance and demonstrated by studies of other kinase inhibitors like brigatinib and upadacitinib, provides a robust framework for this investigation [2] [3].

1. Objective To assess the effect of a high-fat, high-calorie meal on the rate and extent of absorption of a single oral dose of this compound in healthy adult subjects.

2. Study Design

  • A single-center, randomized, open-label, single-dose, two-treatment, two-period, two-sequence crossover study [3].
  • A washout period of at least 16 days (approximately 5-6 half-lives) should separate the two dosing periods to prevent carryover effects [3].

3. Subject Selection

  • Population: Healthy adult volunteers.
  • Key Criteria: Males and females, age 18-55 years, body mass index (BMI) 18-30 kg/m², in good health as determined by medical history, physical examination, and laboratory tests [3].
  • Exclusions: History of clinically significant illness, use of tobacco or medications that could interfere with the study, and known sensitivity to this compound [3].

4. Treatments

  • Test (Fed Condition): After an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie meal (e.g., ~978 kcal, 54.6% from fat) and receive a single oral dose of this compound 30 minutes after starting the meal [4].
  • Reference (Fasted Condition): After an overnight fast of at least 10 hours, subjects receive the same single oral dose of this compound with water [3].

5. Pharmacokinetic (PK) Assessments

  • Blood Sampling: Serial blood samples are collected pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, 96 hours) in each period [4].
  • Primary PK Parameters:
    • AUC~0-t~: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
    • AUC~0-∞~: Area under the curve from time zero extrapolated to infinity.
    • C~max~: Maximum observed plasma concentration.
  • Secondary PK Parameters: Time to C~max~ (T~max~), and apparent elimination half-life (t~1/2~) [3].

6. Data Analysis

  • The primary analysis compares the fed vs. fasted state for AUC~0-t~, AUC~0-∞~, and C~max~ using an analysis of variance (ANOVA) model.
  • A lack of food effect is typically concluded if the 90% confidence intervals for the geometric mean ratios (Fed/Fasted) of these parameters fall entirely within the bioequivalence range of 80.00% to 125.00% [4].

7. Safety Monitoring

  • Adverse events are monitored from signing informed consent until the end of the study, assessed via subject interviews, physical examinations, and clinical laboratory tests [3].

Experimental Workflow for Food-Effect Assessment

The diagram below outlines the logical sequence of the clinical trial protocol.

start Study Protocol Finalized & Ethics Approval recruit Recruit Healthy Subjects (BMI 18-30 kg/m²) start->recruit randomize Randomize Subjects into Two Sequences recruit->randomize seq1 Sequence 1: Fasted → Fed randomize->seq1 seq2 Sequence 2: Fed → Fasted randomize->seq2 washout Washout Period (≥ 16 days) seq1->washout pk Intensive PK Blood Sampling Post-Dose seq1->pk seq2->washout seq2->pk washout->seq1 washout->seq2 analyze Analyze PK Parameters (Cₘₐₓ, AUC, Tₘₐₓ) pk->analyze conclude Conclude Food Effect based on 90% CI analyze->conclude

Key Considerations for Drug Development Professionals

  • Mechanism and Preclinical Profile: this compound is a potent pan-cyclin-dependent kinase (CDK) inhibitor targeting both cell-cycle (CDK1, 2, 4) and transcriptional (CDK7, 9) CDKs [1] [5]. Its broad-spectrum antiproliferative activity has been demonstrated in preclinical models, including anaplastic thyroid cancer and medullary thyroid cancer [5] [6].
  • Interpreting Variable Food Effects: The impact of food on drug absorption is highly variable. For context, a high-fat meal decreased the C~max~ of brigatinib and upadacitinib without affecting overall exposure (AUC), while it significantly reduced both C~max~ and AUC for ondansetron [2] [3] [4]. In contrast, the bioavailability of ribociclib was not affected by food or gastric pH changes [7]. This highlights the necessity for drug-specific testing.
  • Strategic Importance: Determining the food effect is critical for designing robust late-stage clinical trials and for creating clear and safe dosing instructions for healthcare providers and patients, ultimately ensuring consistent drug exposure and reliable efficacy.

Pathways for Further Information

Given that specific food-effect data for this compound is not in the public domain, you may need to:

  • Consult Regulatory Documents: Check for approved drug packages or assessment reports from regulatory agencies like the FDA or European Medicines Agency (EMA), if applicable.
  • Search Clinical Trial Registries: Databases like ClinicalTrials.gov may contain summary results of the completed Phase I studies (e.g., NCT01188252, NCT01335256) which might include the food-effect analysis [1].
  • Review Related Publications: Broaden the literature search to include full clinical study reports or review articles that might reference the data.

References

Roniciclib in Medullary Thyroid Cancer: Preclinical Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Medullary Thyroid Cancer (MTC) is a neuroendocrine tumor originating from parafollicular C cells, accounting for 3-5% of all thyroid cancers [1]. For patients with progressive disease, treatment options are limited, creating a need for novel therapeutics. Roniciclib is a potent, oral cyclin-dependent kinase (CDK) inhibitor that targets multiple cell-cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK5, CDK7, CDK9) [1]. These notes detail the protocols and key findings from a preclinical investigation of this compound in MTC models, providing a framework for researchers in oncology and drug development.

Experimental Protocols

In Vitro Cytotoxicity and Apoptosis Assay

This protocol assesses the direct cell-killing effects of this compound on MTC cell lines.

  • Cell Lines: TT and DRO81-1 human MTC cells [1].
  • Test Agent: this compound, prepared in a suitable solvent (e.g., DMSO) and diluted in cell culture medium [1].
  • Procedure:
    • Plate cells in multi-well plates and allow to adhere.
    • Treat cells with a concentration gradient of this compound (e.g., serial two-fold dilutions starting from 100 nmol/L). Include vehicle-treated controls [1].
    • Incubate for 2 to 4 days.
    • On days 2 and 4, quantify cytotoxicity using a Lactate Dehydrogenase (LDH) assay per manufacturer's instructions. Alternatively, confirm results by manual counting of viable cells [1].
    • For apoptosis analysis, treat cells with 100 nmol/L this compound for 24 hours.
    • Measure caspase-3 activity using a fluorometric assay kit.
    • In parallel, detect cleaved (active) caspase-3 via immunofluorescence staining and quantify the percentage of positive cells [1].
In Vivo Xenograft Tumor Model Protocol

This protocol evaluates the efficacy and preliminary safety of this compound in an animal model.

  • Animals: Immunocompromised mice (e.g., nude mice) [1].
  • Xenograft Establishment: Inoculate mice subcutaneously with MTC cells (e.g., TT cells) to form tumors [1].
  • Dosing Groups: Once tumors are established, randomize mice into treatment groups:
    • Vehicle control
    • This compound monotherapy
    • Sorafenib monotherapy (for combination studies)
    • This compound + Sorafenib combination therapy [1].
  • Dosing Regimen:
    • Administer this compound via oral gavage. The specific dosage used in the cited study was not provided, but the treatment was well-tolerated with no observed morbidity [1].
    • Dosing frequency and treatment duration should be determined empirically (e.g., daily for several weeks).
  • Endpoint Measurements:
    • Monitor and record tumor volumes regularly (e.g., 2-3 times per week) using calipers.
    • Monitor animal body weight and general health as indicators of toxicity [1].
    • At the end of the study, euthanize animals and excise tumors for further analysis.

Key Data and Results

The experimental data from the cited study is summarized in the tables below for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound in MTC Cell Lines (Day 4) [1]

Cell Line Median-Effect Dose (Dm) Cell Growth Inhibition at 25 nmol/L Cell Growth Inhibition at 100 nmol/L
TT 9.6 ± 0.3 nmol/L 73.3% > 86%
DRO81-1 16.8 ± 0.2 nmol/L 75.7% > 86%

Table 2: this compound-Induced Apoptosis (100 nmol/L, 24h) [1]

Cell Line Caspase-3 Activity (Fold vs. Control) Cells with Cleaved Caspase-3 (vs. Control)
TT Significantly Increased (p=0.01) 1.5% vs. 0.1% (p<0.001)
DRO81-1 Significantly Increased (p=0.002) 3.9% vs. 0.2% (p<0.001)

Table 3: In Vivo Efficacy of this compound in a MTC Xenograft Model [1]

Treatment Group Effect on Tumor Growth Morbidity / Toxicity
This compound (monotherapy) Significant growth retardation No morbidity observed
This compound + Sorafenib More effective than either single agent No morbidity observed

Mechanism of Action

This compound exerts its effects by broadly inhibiting cyclin-dependent kinases (CDKs). The diagram below illustrates the proposed mechanism by which this compound induces cell cycle arrest and apoptosis in MTC cells.

G This compound Mechanism in MTC Cells This compound This compound CDK_Inhibition Broad CDK Inhibition (CDK1,2,3,4,5,7,9) This compound->CDK_Inhibition Cell_Cycle_Arrest G2 Phase Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Apoptosis_Initiation Apoptosis Initiation CDK_Inhibition->Apoptosis_Initiation Caspase3_Activation Caspase-3 Activation Apoptosis_Initiation->Caspase3_Activation Cell_Death Cancer Cell Death Caspase3_Activation->Cell_Death

Experimental Workflow

The following diagram outlines the overall experimental workflow from in vitro testing to in vivo validation, as described in the protocols.

G MTC Drug Evaluation Workflow InVitro In Vitro Studies CellCulture MTC Cell Culture (TT, DRO81-1) InVitro->CellCulture InVivo In Vivo Studies CytotoxAssay Cytotoxicity Assay (LDH, Cell Counting) CellCulture->CytotoxAssay ApoptosisAssay Apoptosis Assay (Caspase-3) CytotoxAssay->ApoptosisAssay Xenograft Xenograft Model Establishment InVivo->Xenograft DataAnalysis Data Analysis Treatment In Vivo Treatment (Oral Gavage) Xenograft->Treatment Efficacy Tumor Growth Measurement Treatment->Efficacy

References

Application Notes and Protocols for Roniciclib and Sorafenib Combination Therapy in Preclinical Thyroid Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The combination of roniciclib, a pan-cyclin-dependent kinase (CDK) inhibitor, and sorafenib, a multi-kinase inhibitor, represents a promising therapeutic strategy for advanced thyroid cancers, as demonstrated in preclinical studies. This approach leverages complementary mechanisms of action to simultaneously target tumor cell proliferation and survival pathways, potentially overcoming limitations of single-agent therapies [1] [2].

This compound exerts its antitumor effects through potent inhibition of multiple CDKs, including:

  • Cell cycle CDKs (CDK1, CDK2, CDK3, CDK4) that directly regulate cell cycle progression
  • Transcriptional CDKs (CDK5, CDK7, CDK9) that control RNA polymerase II and gene expression
  • Non-CDK kinases such as Aurora A, which is crucial for mitotic spindle formation [1] [2]

The dual mechanism of sorafenib involves:

  • Anti-angiogenic effects through inhibition of VEGFR-1, -2, -3 and PDGFR-β
  • Direct anti-proliferative activity via targeting the RAF/MEK/ERK signaling pathway in tumor cells
  • Inhibition of other receptor tyrosine kinases including KIT, FLT-3, and RET [3]

Table 1: Key Characteristics of this compound and Sorafenib

Parameter This compound Sorafenib
Primary Targets CDK1, CDK2, CDK3, CDK4, CDK5, CDK7, CDK9, Aurora A VEGFR-1/2/3, PDGFR-β, RAF, KIT, FLT-3, RET
Primary Mechanism Cell cycle arrest, Transcriptional inhibition, Apoptosis induction Anti-angiogenesis, Tumor proliferation inhibition
IC50 Values ≤25-100 nmol/L for various CDKs [1] [2] Nanomolar range for primary targets [3]
Combination Rationale Complementary pathways inhibition; enhanced apoptosis; synergy in tumor growth suppression [1]

In Vitro Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Thyroid cancer cell lines: BHP7–13 (papillary), K1 (papillary), WRO82–1 (follicular), FTC-133 (follicular), TT (medullary), DRO81-1 (medullary) [1] [2]
  • Culture media: RPMI 1640, DMEM, or appropriate medium as per cell line requirements
  • Supplements: 10% fetal calf serum, 2.0 mmol/L glutamine, 100,000 units/L penicillin, 100 mg/L streptomycin
  • Culture conditions: 37°C in a 5% CO₂ humidified incubator

Protocol:

  • Maintain cells in appropriate culture media with regular passaging at 70-80% confluence
  • Authenticate cell lines using DNA (short tandem repeats) profiling
  • Use cells within 15-20 passages from thawing for consistency
Cytotoxicity and Combination Studies

Materials:

  • This compound and sorafenib stock solutions (10 mmol/L in DMSO, stored at -30°C or -80°C)
  • 24-well plates
  • Cytotox 96 kit for LDH quantification
  • Spectrophotometer (e.g., Infinite M200 PRO, Tecan)
  • CompuSyn software for data analysis

Protocol:

  • Cell Plating: Plate cells at density of 2×10³ to 2×10⁴ cells per well in 24-well plates with 1 mL media [1]
  • Drug Treatment:
    • After overnight incubation, add six serial two-fold dilutions of:
      • This compound alone (concentration range based on IC₅₀)
      • Sorafenib alone
      • Combination at fixed dose ratio
      • Vehicle control (DMSO)
    • Treat for 4 days
  • Cytotoxicity Assessment:
    • Remove culture medium, wash cells with PBS
    • Lyse cells with 1.35% Triton X-100
    • Quantify intracellular LDH using Cytotox 96 kit at 490nm
    • Calculate percentage of surviving cells relative to control
  • Data Analysis:
    • Determine IC₅₀ values using median-effect plot of mass-action law
    • Calculate Combination Index (CI) using Chou-Talalay method via CompuSyn
    • Interpret CI values: <1 (synergy), =1 (additive), >1 (antagonism)
Apoptosis Assay

Materials:

  • Fluorometric caspase-3 assay kit
  • Antibodies for cleaved caspase-3 and cleaved PARP
  • Flow cytometer with PI/Annexin V staining capability
  • Confocal fluorescence microscope

Protocol:

  • Caspase-3 Activity:
    • Treat cells with this compound (100 nmol/L), sorafenib, or combination for 24h
    • Measure caspase-3 activity using fluorometric assay
    • Express results as optical density (OD) compared to control
  • Immunofluorescence Analysis:
    • Fix cells and stain with cleaved caspase-3 antibody
    • Quantify percentage of cells with cleaved caspase-3 expression
  • Sub-G1 Apoptosis:
    • Treat cells with drugs for 24h and 48h
    • Analyze sub-G1 population using flow cytometry with PI staining
  • Western Blot Analysis:
    • Detect cleaved PARP expression as apoptosis marker
Cell Cycle Analysis

Materials:

  • Propidium iodide staining solution
  • Flow cytometer
  • Confocal fluorescence microscope

Protocol:

  • Treat cells with this compound (100 nmol/L) for 24h
  • Fix cells and stain with propidium iodide
  • Analyze cell cycle distribution using flow cytometry
  • Calculate percentage of cells in G0/G1, S, and G2/M phases
  • Determine mitotic index using confocal fluorescence microscopy

In Vivo Experimental Protocols

Xenograft Models and Dosing

Materials:

  • Immunocompromised mice (e.g., nude mice)
  • Thyroid cancer cell lines for xenograft establishment
  • This compound: dissolved in vehicle (40% poly(ethylene glycol) 300 and 60% water) to 0.357 mg/mL
  • Sorafenib: dissolved in 50% Kolliphor EL and 50% ethanol to 57.6 mg/mL stock, diluted with water to 14.4 mg/mL before administration [1]

Protocol:

  • Xenograft Establishment:
    • Subcutaneously inject 5-10×10⁶ thyroid cancer cells per mouse
    • Monitor tumor growth until reaching approximately 100-200 mm³
  • Drug Administration:
    • Randomize mice into four treatment groups (n=5-10 per group):
      • Vehicle control
      • This compound alone
      • Sorafenib alone
      • This compound and sorafenib combination
    • Administer this compound orally at determined effective doses
    • Administer sorafenib orally at standard doses
    • Treat daily for study duration (typically 3-6 weeks)
  • Tumor Monitoring:
    • Measure tumor dimensions 2-3 times weekly using calipers
    • Calculate tumor volume using formula: V = (L × W²) / 2
    • Monitor body weight as toxicity indicator
    • Record survival and morbidity
Safety and Toxicity Assessment

Protocol:

  • Clinical Observations:
    • Monitor daily for signs of morbidity, weight loss, or behavioral changes
    • Assess skin for dermatological toxicities (rashes, hand-foot syndrome)
  • Histopathological Analysis:
    • Collect major organs (liver, kidney, heart) at study endpoint
    • Process for H&E staining and microscopic examination
  • Clinical Chemistry:
    • Analyze blood samples for liver enzymes, renal function, and electrolyte balance

Data Analysis and Interpretation

Combination Index Calculation

The Chou-Talalay method provides quantitative definition for additive effect (CI=1), synergism (CI<1), and antagonism (CI>1) in drug combinations [1].

Equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are doses in combination that achieve x% effect
  • (Dx)₁ and (Dx)₂ are doses alone that achieve same x% effect
Statistical Analysis
  • Express quantitative data as mean ± standard deviation
  • Perform Student's t-test for comparisons between two groups
  • Use ANOVA for multiple group comparisons
  • Consider P < 0.05 as statistically significant
  • Employ appropriate software (e.g., CompuSyn, Review Manager, GraphPad Prism)

Table 2: Expected Therapeutic Outcomes from Combination Therapy

Parameter Single Agent this compound Single Agent Sorafenib Combination Therapy
Cell Viability Dose-dependent reduction (IC₅₀: ~10-75 nmol/L) [1] [2] Dose-dependent reduction Enhanced reduction with CI <1 (synergistic) [1]
Apoptosis Induction Moderate increase in caspase-3 activity and sub-G1 population [2] Variable effects Significantly enhanced apoptosis
Cell Cycle Effects G2/M phase arrest [1] [2] G1 phase arrest Combined cell cycle disruption
In Vivo Tumor Growth Significant inhibition [1] Moderate inhibition Superior tumor growth retardation [1] [2]
Safety Profile Acceptable with no morbidity in animal models [1] [2] Manageable toxicities Acceptable safety profile in preclinical models [1]

Signaling Pathway Diagrams

The following diagrams illustrate the molecular mechanisms targeted by this compound and sorafenib combination therapy:

G cluster_1 This compound Targets cluster_2 Sorafenib Targets CDK Cell Cycle CDKs (CDK1, CDK2, CDK3, CDK4) G2_M G2_M CDK->G2_M Arrest Transcriptional Transcriptional CDKs (CDK5, CDK7, CDK9) Apoptosis Apoptosis Transcriptional->Apoptosis Induces Aurora Aurora A Mitosis Mitosis Aurora->Mitosis Disrupts Combined Enhanced Anti-Tumor Efficacy G2_M->Combined Apoptosis->Combined Mitosis->Combined VEGFR VEGFR/PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibits RAF RAF/MEK/ERK Proliferation Proliferation RAF->Proliferation Suppresses Other KIT, FLT-3, RET Survival Survival Other->Survival Blocks Angiogenesis->Combined Proliferation->Combined Survival->Combined

G cluster_cell Cell Culture cluster_treatment Drug Treatment cluster_assays Assessment Assays Start In Vitro Experimental Setup CellLine Thyroid Cancer Cell Lines (Papillary, Follicular, Medullary) Start->CellLine Maintenance Culture Maintenance (37°C, 5% CO₂) CellLine->Maintenance SingleAgent Single Agent Exposure (this compound or Sorafenib) Maintenance->SingleAgent Combination Combination Treatment (Fixed Ratio) Maintenance->Combination Controls Vehicle Controls Maintenance->Controls Cytotoxicity Cytotoxicity (LDH) 4-day treatment SingleAgent->Cytotoxicity Combination->Cytotoxicity Controls->Cytotoxicity ApoptosisAssay Apoptosis Assays Caspase-3, Sub-G1, PARP Cytotoxicity->ApoptosisAssay CellCycle Cell Cycle Analysis Flow Cytometry ApoptosisAssay->CellCycle Analysis Data Analysis CI Calculation, Statistics CellCycle->Analysis

Discussion and Future Directions

Preclinical studies demonstrate that this compound and sorafenib combination therapy exhibits superior efficacy compared to single-agent treatment in thyroid cancer models. The combination shows acceptable safety profiles in animal studies with no reported morbidity [1] [2]. The synergistic effects likely result from complementary targeting of cell cycle progression (this compound) and angiogenesis/tumor proliferation (sorafenib).

Key Advantages:

  • Dual targeting of tumor cells and microenvironment
  • Multiple mechanisms-induced apoptosis
  • Potential to overcome resistance to single-agent therapy
  • Favorable safety profile in preclinical models

Limitations and Considerations:

  • Current evidence limited to preclinical models
  • Optimal dosing schedules may require further refinement
  • Potential toxicities need careful monitoring in clinical translation
  • Biomarkers for patient selection remain to be identified

Future Research Directions:

  • Clinical trials to validate efficacy in human subjects
  • Exploration in other cancer types beyond thyroid carcinoma
  • Development of predictive biomarkers for treatment response
  • Investigation of sequencing with other targeted therapies
  • Long-term safety assessment in chronic dosing scenarios

References

Adverse Event Profile and Clinical Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most common adverse events (AEs) associated with Roniciclib and their clinical management, based on phase I dose-escalation studies [1].

Adverse Event Incidence (in Studies) Management & Dose-Limiting Toxicity (DLT) Criteria
Nausea 76.6% Manage with supportive care (antiemetics). Part of DLT criteria: any Grade 3-5 non-hematological toxicity [1].
Fatigue 65.8% Manage with supportive care; consider dose interruption or reduction [1].
Diarrhea 63.1% Manage with supportive care (anti-diarrheal agents). Part of DLT criteria: any Grade 3-5 non-hematological toxicity [1].
Vomiting 57.7% Manage with supportive care (antiemetics). Part of DLT criteria: Grade 4 vomiting was specifically defined as a DLT [1].
Hematological Toxicities Not specified in results DLTs defined as: Febrile neutropenia (ANC <0.5 x 10⁹/L & fever ≥38.5°C); ANC <0.5 x 10⁹/L for ≥7 days; Platelets <25 x 10⁹/L [1].

Key Clinical Trial Design & Dosing

Understanding the trial designs that established the safety profile is crucial for interpreting the data. The 3 days on/4 days off schedule (21-day cycle) was identified as the more tolerable schedule [1].

  • Recommended Phase II Dose (RP2D): 5 mg twice daily for solid tumors [1].
  • DLT Evaluation Period: Toxicities were assessed during the first cycle of treatment to determine the Maximum Tolerated Dose (MTD) [1].
  • Comparison of Schedules: An alternative "4 weeks on/2 weeks off" schedule (42-day cycle) was also evaluated but was terminated due to limited tolerability [1].

Experimental Insights into this compound's Mechanism

Preclinical studies provide insights into this compound's mechanism beyond cell cycle inhibition, which may inform research directions.

  • Induction of Nucleolar Stress: Research in neuroblastoma models shows that this compound down-regulates stemness and inhibits cell growth by inducing nucleolar stress. This is characterized by the dysregulation of key nucleolar proteins like Nucleolin (NCL) and Nucleophosmin-1 (NPM1) [2].
  • Pan-CDK Inhibition Profile: this compound is a pan-CDK inhibitor with activity against cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9). This broad activity differentiates it from selective CDK4/6 inhibitors [1].

Experimental Protocol for Toxicity Assessment

For researchers aiming to replicate or build upon clinical findings, here is a summary of the core methodology from the phase I trials [1].

  • 1. Study Design: Conduct a phase I, open-label, dose-escalation study in patients with advanced malignancies refractory to standard therapy.
  • 2. Dosing Schedule: Administer this compound orally twice daily on a 3 days on/4 days off schedule in 21-day cycles.
  • 3. Dose Escalation & MTD Determination:
    • Enroll patients in sequential cohorts at increasing dose levels.
    • The MTD is defined as the dose level below the one where ≥2 of 6 patients experience a DLT during Cycle 1.
  • 4. Safety Monitoring (Key Assessments):
    • Clinical: Monitor for AEs, graded per NCI CTCAE v4.0, with specific attention to gastrointestinal and hematological events.
    • Laboratory: Perform complete blood counts (CBC) with differential and serum chemistry panels (including liver function tests) at screening and regularly during each cycle.
    • Other: Assess vital signs and perform 12-lead electrocardiograms (ECGs).

Pathway Diagram: this compound's Mechanism & Toxicity

The following diagram illustrates the proposed mechanism of this compound and the biological pathways linked to its key adverse events, based on preclinical and clinical data [1] [2].

G cluster_mechanism Mechanism of Action (Pan-CDK Inhibition) cluster_effects Cellular Consequences & Biomarkers cluster_1 Cell Cycle Arrest cluster_2 Nucleolar Stress Response cluster_manifest Observed Effects This compound This compound CDK126 CDK1/2/4/6 (Cell Cycle) This compound->CDK126 CDK79 CDK7/9 (Transcription) This compound->CDK79 G1Arrest G1 Phase Arrest CDK126->G1Arrest MitoticArrest Mitotic Arrest CDK126->MitoticArrest ProtTransloc Nucleolar Protein Translocation (NCL, NPM1) CDK79->ProtTransloc RibosomeDys Ribosome Biogenesis Dysregulation CDK79->RibosomeDys AntiTumor Anti-tumor Effect G1Arrest->AntiTumor MitoticArrest->AntiTumor ProtTransloc->AntiTumor AEs Adverse Events (AEs) RibosomeDys->AEs GI GI AEs->GI Diarrhea Nausea/Vomiting Heme Heme AEs->Heme Hematological Toxicity Fatigue Fatigue AEs->Fatigue Fatigue

Frequently Asked Questions for Researchers

What is the clinical relevance of this compound's pan-CDK profile compared to selective CDK4/6 inhibitors? While selective CDK4/6 inhibitors are effective in HR+ breast cancer, this compound's broader inhibition of CDK1, 2, 7, and 9 may provide efficacy in a wider range of malignancies, including those with intact or altered Rb pathways. However, this broader activity is also associated with a different and potentially more challenging toxicity profile [1].

Are there any known predictive biomarkers for this compound response? Preclinical data suggests that high expression of Nucleophosmin-1 (NPM1) is associated with worse patient survival in cancers like neuroblastoma and may be a relevant biomarker to investigate in the context of this compound's nucleolar stress mechanism [2].

How does the toxicity profile of a pan-CDK inhibitor like this compound differ from selective CDK4/6 inhibitors? The AE profile differs significantly. This compound's most common AEs are gastrointestinal (nausea, diarrhea, vomiting) and fatigue [1]. In contrast, selective CDK4/6 inhibitors like palbociclib and ribociclib are predominantly associated with hematological toxicities (neutropenia), while abemaciclib has a high incidence of diarrhea [3] [4].

References

Roniciclib nausea vomiting fatigue side effects

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile of Roniciclib

The table below summarizes the common adverse events (AEs) associated with this compound as identified in clinical trials.

Adverse Event Frequency in Phase I Studies (%) [1] Frequency in Phase II SCLC Study (%) [2] Grade (Typical) Notes
Nausea 76.6% Not Specified Mostly 1-2 Most common AE; proactive management is crucial.
Fatigue 65.8% Not Specified Mostly 1-2 A frequent cause of reduced dose intensity.
Diarrhea 63.1% Not Specified Mostly 1-2 Commonly observed with pan-CDK inhibitors.
Vomiting 57.7% Not Specified Mostly 1-2 Often occurs concurrently with nausea.
Other Notable AEs Anemia, Thrombocytopenia [1] Serious AEs more common in this compound arm (57.1% vs 38.6%) [2] 3-4 Hematologic AEs require regular monitoring.

The Phase II study in ED-SCLC was prematurely terminated due to an unfavorable risk-benefit profile. The addition of this compound to chemotherapy did not improve efficacy and resulted in increased toxicity [2].

Mechanism of Action and Link to Side Effects

This compound is a potent, oral pan-cyclin-dependent kinase (CDK) inhibitor. Its mechanism provides context for the observed side effect profile [1] [3]:

  • Broad-Spectrum Inhibition: It inhibits cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9) in the low nanomolar range [1] [4].
  • Impact on Rapidly Dividing Cells: Inhibition of cell-cycle CDKs (especially CDK1, 2, 4, 6) disrupts the cell division cycle, which can affect not only tumor cells but also other normally rapidly dividing cells in the body, contributing to gastrointestinal toxicity and myelosuppression.
  • Transcriptional Inhibition: Inhibition of transcriptional CDKs (7 and 9) can disrupt global RNA synthesis and lead to downregulation of short-lived proteins, such as survival factors (e.g., Mcl-1). This can promote apoptosis in cancer cells but may also contribute to general cellular stress and side effects like fatigue [1].

The following diagram illustrates how this compound's multi-target inhibition leads to the observed experimental and adverse effects.

Experimental & Clinical Dosing Context

The tolerability of this compound is highly schedule-dependent. Here are key experimental details for your research models.

  • Dosing Schedules Tested: Two primary schedules were evaluated in phase I trials [1]:
    • 3 days on / 4 days off per 21-day cycle: This schedule demonstrated an acceptable safety profile and was the basis for the Recommended Phase II Dose (RP2D).
    • 4 weeks on / 2 weeks off per 42-day cycle: This schedule was terminated early due to limited tolerability.
  • Recommended Phase II Dose (RP2D): The established RP2D for the 3 days on / 4 days off schedule in solid tumours was 5 mg twice daily [1].
  • Clinical Trial Outcome: A randomized, double-blind Phase II study in Extensive-Disease Small Cell Lung Cancer (ED-SCLC) combined this compound (5 mg BID, 3 days on/4 days off) with platinum-etoposide chemotherapy. This combination failed to show a progression-free or overall survival benefit and demonstrated an unfavorable risk-benefit profile, leading to the study's premature termination [2].

FAQs for Technical Support

Q1: What is the most critical safety finding from late-stage clinical trials on this compound? The most critical finding is from a Phase II study in ED-SCLC, where this compound combined with standard chemotherapy (cisplatin/carboplatin and etoposide) resulted in increased toxicity without improving efficacy (progression-free or overall survival). This led to the study's premature termination and indicates a highly unfavorable risk-benefit profile in this and likely other contexts [2].

Q2: Are the gastrointestinal side effects of this compound manageable in a preclinical model setting? While the clinical data shows a high frequency of GI events, their impact on animal well-being must be carefully monitored in vivo. The schedule-dependent toxicity (better tolerability with intermittent 3 days on / 4 days off dosing) should be considered when designing treatment protocols for animal studies to allow for recovery [1].

Q3: How does the side effect profile of this pan-CDK inhibitor compare to selective CDK4/6 inhibitors? this compound's pan-CDK inhibition results in a broader side effect profile, including a very high incidence of GI toxicity and fatigue, which is less pronounced with selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib). Selective CDK4/6 inhibitors are associated with different dominant toxicities, particularly myelosuppression (neutropenia) [5] [6].

References

Roniciclib Monotherapy Dosing & Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Parameter 3 days on/4 days off Schedule (21-day cycle) 4 weeks on/2 weeks off Schedule (42-day cycle)
Recommended Phase II Dose (RP2D) 5 mg, twice daily [1] Not defined (study terminated due to limited tolerability) [1]
Most Common Drug-Related Adverse Events (AEs) Nausea (76.6%), Fatigue (65.8%), Diarrhea (63.1%), Vomiting (57.7%) [1] Information limited; schedule was less tolerable [1]
Dose-Limiting Toxicities (DLTs) Defined as: Grade 4 vomiting; Grade 3-5 non-haematological toxicity; febrile neutropenia; neutrophils <0.5 × 10⁹/L for ≥7 days; platelets <25 × 10⁹/L [1] Same as the other schedule [1]

Preclinical Insights for Combination Strategies

Although clinical combination data is scarce, preclinical studies offer insights into potential synergistic partners and their experimental setups.

1. Combination with Sorafenib in Medullary Thyroid Cancer A 2018 study explored roniciclib combined with the multi-kinase inhibitor sorafenib in vitro and in vivo [2].

  • Experimental Model: Medullary thyroid cancer (MTC) cell lines (TT, DRO81-1) and a xenograft mouse model [2].
  • Dosing & Protocol:
    • In vitro: this compound and sorafenib were applied to cells across a range of concentrations to assess cytotoxicity and synergy [2].
    • In vivo: Mice with MTC xenografts were treated with either vehicle, this compound alone, sorafenib alone, or the combination. The study reported that the combination was more effective than either monotherapy and was well-tolerated with no observed morbidity [2].

2. Underlying Mechanism and Broader Context this compound is a pan-cyclin-dependent kinase (CDK) inhibitor, targeting cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9) [1] [3]. This mechanism, which induces cell cycle arrest and apoptosis, provides a strong rationale for combining it with other anticancer agents, such as DNA-damaging drugs or targeted therapies, to enhance efficacy [3]. The following diagram illustrates this mechanism and the combination concept.

G This compound This compound (Pan-CDK Inhibitor) CDK_CellCycle Inhibits Cell-Cycle CDKs (CDK1, CDK2, CDK4, CDK6) This compound->CDK_CellCycle CDK_Transcript Inhibits Transcriptional CDKs (CDK7, CDK9) This compound->CDK_Transcript Effect1 Cell Cycle Arrest (G1/S, G2/M phases) CDK_CellCycle->Effect1 Effect2 Inhibition of Transcription (RNA Polymerase II Phosphorylation) CDK_Transcript->Effect2 Outcome Impaired Cancer Cell Proliferation & Induction of Apoptosis Effect1->Outcome Effect2->Outcome CombinationEffect Enhanced Anti-Tumor Efficacy (Synergistic Effect) Outcome->CombinationEffect Concurrent Action OtherTherapy Other Therapy (e.g., Sorafenib, Etoposide) DNA_Damage Induces DNA Damage or Inhibits Other Pathways OtherTherapy->DNA_Damage DNA_Damage->CombinationEffect Concurrent Action


FAQs on this compound for Research Purposes

Q1: What is the recommended schedule for in vivo studies using this compound? The "3 days on/4 days off" schedule (21-day cycle) is better supported by evidence. It was the only schedule for which a Recommended Phase II Dose (5 mg BID) could be established and was used in expansion cohorts [1]. The continuous "4 weeks on/2 weeks off" schedule was terminated due to poor tolerability [1].

Q2: What are the critical pharmacokinetic (PK) parameters to consider? The phase I trial found that this compound has dose-proportional exposure and is rapidly absorbed after oral administration [1]. Furthermore, administration with a high-fat meal was specifically investigated in the SCLC expansion cohort and should be controlled for in animal studies to ensure consistent dosing [1].

Q3: Has this compound been tested in pediatric cancer models? Yes, preclinical studies exist. For example, a 2020 study reported that this compound inhibited tumor growth in a neuroblastoma mouse model and down-regulated stemness factors [4]. A 2025 forum also discussed the high relevance of transcriptional CDKs (a target of this compound) as a therapeutic target in pediatric cancers like neuroblastoma [5].

Q4: Are there any other notable combination partners from preclinical research? Beyond sorafenib, one study noted that in small-cell lung cancer (SCLC) xenograft models, this compound demonstrated additive efficacy when combined with cisplatin and etoposide without worsening tolerability [1]. Etoposide is a topoisomerase II inhibitor and a cornerstone of SCLC treatment [6].

References

Roniciclib chemotherapy pharmacokinetic interactions

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Interaction Findings

The main clinical pharmacokinetic (PK) data for Roniciclib, primarily from a Phase Ib/II study in Extensive-Disease Small-Cell Lung Cancer (ED-SCLC), is summarized below.

Interaction With Effect on this compound Exposure Effect on Co-administered Drug Clinical Study Details
Cisplatin + Etoposide Chemotherapy [1] [2] 30-40% reduction in exposure (AUC) when co-administered. [1] [2] No clinically relevant PK interaction; no significant effect on etoposide or platinum PK. [1] [2] Phase Ib/II, N=43. This compound at MTD (5 mg BID, 3 days on/4 days off) with platinum-etoposide chemotherapy. [1] [2]
Itraconazole (Strong CYP3A4 Inhibitor) [3] Increase in exposure (AUC and Cmax) was investigated. [3] Not applicable. Phase I DDI study, N=14. Designed to evaluate the effect of itraconazole on a single oral dose of this compound. [3]

Detailed Experimental Protocols

The following methodologies from clinical studies can guide your experimental design for assessing this compound's pharmacokinetics and interactions.

Pharmacokinetic Sampling and Analysis (Phase Ib/II Combination Study) [1]
  • Core Protocol: Patients received this compound orally on a "3 days on, 4 days off" schedule twice daily (BID) within a 21-day cycle, combined with standard chemotherapy.
  • Dosing: The established Maximum Tolerated Dose (MTD) was 5 mg BID.
  • PK Sampling: Intensive blood sampling was conducted to determine plasma concentrations of this compound, etoposide, and platinum. For this compound, this included measurements after a single dose and at steady state.
  • Key Metrics: Analysis focused on maximum plasma concentration (Cmax), time to Cmax (tmax), and area under the concentration-time curve (AUC). The study reported a median tmax of 0.5 to 1 hour, indicating rapid absorption. [1] [2]
Drug-Drug Interaction (DDI) Study Design [3]
  • Core Protocol: An open-label, single-group study in patients with advanced solid tumors to evaluate the effect of a strong CYP3A4 inhibitor (Itraconazole) on this compound PK.
  • Dosing Sequence:
    • Patients received a single oral dose of this compound alone.
    • After a washout period, they received Itraconazole for several days.
    • A second single dose of this compound was administered along with Itraconazole.
  • PK Sampling: Extensive serial blood samples were collected after each this compound dose over several days (up to 120 hours) to calculate AUC and Cmax.

Troubleshooting & FAQs

  • Chemotherapy reduces this compound exposure: The 30-40% reduction in this compound exposure is a consistent clinical observation. [1] [2] Account for this in dosing regimen design.
  • This compound does not significantly affect etoposide or platinum PK: No clinically relevant PK interactions were found. [1] [2]
  • This compound is rapidly absorbed: Median tmax is 0.5-1 hour. [1] [2] This can influence the timing of blood sampling for accurate Cmax determination.
  • This compound is a pan-CDK inhibitor: It potently inhibits CDK1, CDK2, CDK4, CDK7, and CDK9 at low nanomolar concentrations (IC50 values of 5-25 nM). [4] This broad-targeting mechanism is relevant for both its efficacy and toxicity profile.

Experimental Workflow & Metabolic Pathway

The workflow for evaluating this compound drug interactions and its primary metabolic pathway can be visualized as follows:

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Metabolism Metabolites Metabolites CYP3A4->Metabolites Study_Start Study_Start Admin_this compound Admin_this compound Study_Start->Admin_this compound PK_Sampling PK_Sampling Admin_this compound->PK_Sampling Analyze_Data Analyze_Data PK_Sampling->Analyze_Data Study_End Study_End Analyze_Data->Study_End Inhibitors Strong CYP3A4 Inhibitors (e.g., Itraconazole) Inhibitors->CYP3A4 Inhibits Inducers Strong CYP3A4 Inducers Inducers->CYP3A4 Induces

> Important Note on Clinical Development > Although preclinical and early clinical data showed promising efficacy and acceptable PK profiles [1] [5], further development of this compound was terminated across all clinical trials. This decision was due to an unfavorable benefit-risk balance identified in a separate Phase II study [1] [2]. All information provided here is for research purposes only.

References

Roniciclib limited efficacy clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Roniciclib Clinical Trial Overview

The table below summarizes the key design and results from the pivotal Phase Ib/II study of this compound in ED-SCLC.

Trial Aspect Details
Study Phase Phase Ib/II [1]
Patient Population Previously untreated ED-SCLC [1]
Treatment Regimen This compound + Cisplatin/Etoposide or Carboplatin/Etoposide [2] [1]
This compound Dosing 5 mg twice daily, 3 days on/4 days off schedule (Recommended Phase II dose) [1]
Primary Efficacy Overall Response Rate (ORR): 81.4% (35/43); 86.1% (31/36) in 5 mg BID group (all partial responses) [1]
Common Adverse Events Nausea (90.7%), Vomiting (69.8%) [1]
Key Outcome Development terminated due to a safety signal in a related study [1]

Frequently Asked Questions for Researchers

  • What was the recommended Phase II dose and schedule for this compound in combination with chemotherapy? The maximum tolerated dose (MTD) was 5 mg twice daily on a 3 days on/4 days off schedule, in a 21-day cycle alongside cisplatin/etoposide or carboplatin/etoposide chemotherapy [1].

  • Why was the development of this compound stopped after showing promising efficacy? The clinical program was discontinued because a safety signal was observed in a related Phase II study. While the specific safety issue was not detailed in the available results, it prompted the termination of all further development of this compound [1].

  • What is the proposed mechanism of action for this compound? this compound is a pan-cyclin-dependent kinase (CDK) inhibitor. It targets cell-cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK5, CDK7, CDK9) at low nanomolar concentrations, disrupting cell cycle progression and transcription to induce apoptosis [3].

Troubleshooting Common Experimental Challenges

The table below outlines potential issues and solutions based on preclinical and clinical findings.

Experimental Challenge Potential Cause & Solution

| High toxicity in cell culture/vivo models | Cause: this compound is a potent pan-CDK inhibitor; narrow therapeutic window. Solution: Titrate dose precisely. Preclinical studies found median-effect doses as low as 9.7-16.4 nM in anaplastic thyroid cancer cells [4]. | | Inconsistent anti-tumor effects | Cause: Variable sensitivity across cancer types and genetic backgrounds. Solution: Pre-screen cell lines for relevant targets. Research suggests efficacy depends on factors like tumor type and mutational profile [3]. | | Difficulty achieving sustained target inhibition | Cause: Pharmacokinetic properties of the drug. Solution: Optimize dosing schedule. Phase I data supported twice-daily dosing to maintain sufficient target coverage [3]. |

Preclinical Experimental Protocols

The following protocols are derived from studies investigating this compound's effects.

1. Protocol for Assessing Cytotoxicity and Apoptosis [4]

  • Cell Lines & Culture: Use relevant cancer cell lines (e.g., ATC lines 8505C, 8305C, KAT18). Maintain in standard conditions.
  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0-100 nM) for 1-4 days.
  • Viability Assay: Use MTT or similar assay to measure cell proliferation/viability at 24-hour intervals. Calculate the median-effect dose (Dm) using software like CompuSyn.
  • Apoptosis Measurement:
    • Caspase-3 Activity: Use a fluorometric Caspase-3 assay kit. Measure activity 24 hours post-treatment.
    • Annexin V/PI Staining: Use flow cytometry to detect phosphatidylserine externalization (Annexin V-FITC) and membrane integrity (Propidium Iodide) 24 hours post-treatment to quantify early and late apoptosis.

2. Protocol for Cell Cycle Analysis [4]

  • Cell Treatment: Treat cells with this compound (e.g., 25 nM) for 24 hours.
  • Cell Fixation & Staining: Harvest cells, fix in ethanol, and treat with RNase. Stain cellular DNA with Propidium Iodide (PI).
  • Flow Cytometry: Analyze DNA content using a flow cytometer. Use software to deconvolute the histograms and determine the percentage of cells in G0/G1, S, and G2/M phases. Expect a significant accumulation in G2/M phase.

This compound Mechanism of Action Workflow

The DOT code below illustrates the mechanism by which this compound induces cell death.

roniciclib_mechanism This compound This compound (Oral CDKi) CDKs Inhibition of Cell-Cycle CDKs (CDK1, CDK2, CDK3, CDK4) This compound->CDKs  Potent Binding TranscriptCDKs Inhibition of Transcriptional CDKs (CDK5, CDK7, CDK9) This compound->TranscriptCDKs G2Arrest Cell Cycle Arrest in G2/M Phase CDKs->G2Arrest Apoptosis1 Activation of Caspase-3/7 G2Arrest->Apoptosis1 CellDeath Cancer Cell Death Apoptosis1->CellDeath  Leads to NucleolarStress Induction of Nucleolar Stress TranscriptCDKs->NucleolarStress StemnessDown Down-regulation of Cancer Stemness NucleolarStress->StemnessDown Apoptosis2 Activation of Apoptosis StemnessDown->Apoptosis2 Apoptosis2->CellDeath  Leads to

Diagram 1: this compound induces cancer cell death through dual mechanisms: arresting the cell cycle and inhibiting transcription to disrupt cancer stem cells, both leading to apoptosis [5] [4] [3].

Research Implications and Future Directions

Although this compound's development was halted, its research provides valuable insights:

  • Pan-CDK Inhibition: The case of this compound highlights both the potential and challenges of pan-CDK inhibition as a therapeutic strategy, particularly concerning managing toxicity [3].
  • Cancer Stem Cells: Preclinical evidence in neuroblastoma confirms that this compound effectively targets cancer stem cells (CSCs) by downregulating stemness and inducing nucleolar stress, validating this cellular subpopulation as a viable target for therapy [5].
  • Combination Therapy Rationale: The initial clinical approach of combining this compound with platinum-based chemotherapy in SCLC was based on strong preclinical data showing additive efficacy without worsened tolerability in xenograft models [3].

References

Roniciclib extensive-disease SCLC risk-benefit profile

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of roniciclib? this compound is an oral, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor [1] [2]. It exhibits low nanomolar activity against a broad range of cell-cycle CDKs (CDK1, 2, 4, 6) and transcriptional CDKs (CDK7, 9), leading to simultaneous inhibition of cell-cycle progression and RNA polymerase II-mediated gene transcription, ultimately inducing cell-cycle arrest and apoptosis [1] [2].

  • What was the recommended Phase II dose and schedule for this compound in combination therapy? The recommended phase II dose (RP2D) was 5 mg twice daily (BID) on a 3 days on/4 days off schedule, in combination with cisplatin/etoposide or carboplatin/etoposide chemotherapy [1] [3].

  • Why was the development of this compound in ED-SCLC stopped? A randomized Phase II study concluded that this compound combined with chemotherapy demonstrated an unfavorable risk-benefit profile [4]. The study was prematurely terminated because the addition of this compound failed to improve efficacy and resulted in a higher incidence of serious adverse events compared to chemotherapy alone [4] [3].

  • Were there any pharmacokinetic interactions between this compound and chemotherapy? Co-administration of this compound with carboplatin/etoposide or cisplatin/etoposide led to a 30-40% reduction in this compound exposure [3]. However, this compound administration had no clinically relevant effect on the pharmacokinetics of etoposide or platinum agents [3].

Efficacy Data from Clinical Trials

The following table summarizes the key efficacy outcomes from the Phase II study comparing this compound plus chemotherapy versus placebo plus chemotherapy [4].

Efficacy Endpoint This compound + Chemotherapy (n=70) Placebo + Chemotherapy (n=70) Hazard Ratio (HR) & p-value
Median Progression-Free Survival (PFS) 4.9 months 5.5 months HR = 1.242, p = 0.8653
Median Overall Survival (OS) 9.7 months 10.3 months HR = 1.281, p = 0.7858
Objective Response Rate (ORR) 60.6% 74.6% Not provided

Safety and Tolerability Profile

The table below outlines the common and serious adverse events (AEs) associated with this compound in combination with chemotherapy [4] [1].

Safety Parameter This compound + Chemotherapy Placebo + Chemotherapy
Most Common Treatment-Emergent AEs Nausea, Vomiting, Fatigue, Diarrhea Nausea, Vomiting, Fatigue
Incidence of Serious AEs 57.1% 38.6%

Experimental Protocols & Workflows

1. In Vitro Kinase Assay Protocol

  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDKs.
  • Methodology: [2]
    • Enzyme Preparation: Purify recombinant CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin E) from baculovirus-infected Sf9 insect cells.
    • Reaction Setup: Conduct kinase reactions using a suitable substrate (e.g., Histone IIIS) and γ-radiolabeled ATP (³²P-γ-ATP).
    • Inhibition Measurement: Incubate the kinase with serial dilutions of this compound. Measure the degree of substrate phosphorylation inhibition to calculate IC50 values.
    • Selectivity Screening: Counter-screen this compound against a broad panel of non-CDK kinases (e.g., 220 kinases) at a fixed concentration to assess selectivity.

2. Cell Proliferation Assay Protocol

  • Purpose: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
  • Methodology: [2]
    • Cell Plating: Seed human cancer cell lines (e.g., HeLa, various lung cancer lines) in 96-well plates at densities of 1,000-5,000 cells/well in medium with 10% FCS.
    • Drug Treatment: Treat cells in quadruplicate with serial dilutions of this compound for 96 hours.
    • Viability Quantification: Quantify relative cell numbers using crystal violet staining or other viability assays.
    • Data Analysis: Calculate IC50 values from the dose-response curves.

The following diagram illustrates the workflow for the key in vitro and in vivo experiments used in the preclinical development of this compound.

G Start Preclinical Development Workflow InVitro In Vitro Profiling Start->InVitro KinaseAssay Kinase Assay (IC50 determination) InVitro->KinaseAssay CellAssay Cell Proliferation Assay (Anti-proliferative IC50) InVitro->CellAssay MechAction Mechanism of Action Studies (Cell cycle, Apoptosis) InVitro->MechAction InVivo In Vivo Evaluation KinaseAssay->InVivo Identifies Target Potency CellAssay->InVivo Identifies Cellular Activity MechAction->InVivo Confirms Mechanism Xenograft Xenograft Mouse Models (Mono- & Combination therapy) InVivo->Xenograft PK Pharmacokinetic Studies (Absorption, Distribution) InVivo->PK Clinical Clinical Trials Xenograft->Clinical Shows In Vivo Efficacy PK->Clinical Determines Viable Dosing Phase1 Phase I (Dose Escalation, MTD, RP2D) Clinical->Phase1 Phase2 Phase II (Efficacy, Safety, PFS, OS) Phase1->Phase2 Defines Dose for Efficacy Testing

This compound's CDK Inhibition Profile

The diagram below visualizes the primary molecular targets of this compound and their functional consequences in the cancer cell.

G This compound This compound (Pan-CDK Inhibitor) CDK1 CDK1/Cyclin B (IC₅₀: 7 nM) This compound->CDK1 CDK2 CDK2/Cyclin E (IC₅₀: 9 nM) This compound->CDK2 CDK4 CDK4/Cyclin D (IC₅₀: 11 nM) This compound->CDK4 CDK7 CDK7/Cyclin H (IC₅₀: 25 nM) This compound->CDK7 CDK9 CDK9/Cyclin T1 (IC₅₀: 5 nM) This compound->CDK9 CellCycle Cell Cycle Arrest (G1, S, G2/M Phase) CDK1->CellCycle CDK2->CellCycle CDK4->CellCycle Transcription Transcription Inhibition (RNA Pol II Phosphorylation Block) CDK7->Transcription CDK9->Transcription Apoptosis Induction of Apoptosis CellCycle->Apoptosis Transcription->Apoptosis TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth

Conclusion and Key Takeaways

  • Promising Preclinical to Clinical Disconnect: Despite strong preclinical rationale and potent pan-CDK inhibitory activity [1] [2], this compound failed to demonstrate clinical benefit in ED-SCLC [4].
  • Established Tolerability Limit: The 5 mg BID (3 days on/4 days off) schedule was the maximum tolerated dose, but its toxicity profile overshadowed any potential efficacy when added to standard chemotherapy [4] [3].
  • Definitive Clinical Outcome: The development path for this compound in ED-SCLC is closed due to a clearly unfavorable risk-benefit profile established in Phase II trials [4] [5].

References

Roniciclib derivative synthesis structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

CDK Inhibitor Synthesis & Key Reactions

Synthetic routes for CDK inhibitors like Ribociclib share common strategic coupling and cyclization steps that are highly relevant for Roniciclib derivative work.

  • Sonogashira Coupling & Cyclization: A key intermediate for Ribociclib was prepared using a Sonogashira cross-coupling between a halogenated pyrimidine and ethyl propiolate, followed by a copper-catalyzed intramolecular cyclization to form the pyrrolopyrimidine core [1]. This method optimized coupling conditions, used a more accessible side chain, and achieved the core structure in fewer steps with high yield [1].

  • Alternative Cyclization & Halogenation: Another patent details a synthesis starting with condensation and cyclization of malononitrile derivatives to form an aminopyridine core, followed by halogenation and substitution with a piperazine derivative [2]. This highlights the importance of sequential heterocycle formation and functional group interconversion.

The workflow below illustrates a generalized pathway for constructing such complex heterocyclic systems.

G Aromatic Aldehyde\n& Ketone Aromatic Aldehyde & Ketone Chalcone Intermediate Chalcone Intermediate Aromatic Aldehyde\n& Ketone->Chalcone Intermediate Condensation Pyridine/\nPyrimidine Core Pyridine/ Pyrimidine Core Chalcone Intermediate->Pyridine/\nPyrimidine Core Cyclization with N-source Halogenated\nIntermediate Halogenated Intermediate Pyridine/\nPyrimidine Core->Halogenated\nIntermediate Halogenation Final CDK Inhibitor Final CDK Inhibitor Halogenated\nIntermediate->Final CDK Inhibitor Coupling with Amine (e.g., Piperazine)

Structure-Activity Relationship (SAR) Insights

Understanding how structural features influence activity and selectivity is crucial for designing new derivatives. General SAR patterns for CDK inhibitors have been successfully modeled using machine learning.

  • Machine Learning for SAR: A study on 8,592 CDK inhibitors used Supervised Kohonen Networks (SKN) and Counter Propagation Artificial Neural Networks (CPANN) to model activity and selectivity for CDK1, CDK2, CDK4, CDK5, and CDK9 [3]. These models achieved high prediction accuracy (0.75-0.94 for external test sets) and identified key molecular descriptors including hydrophilicity, total polar surface area (TPSA), and the Moriguchi octanol-water partition coefficient (mLogP) [3].

  • Structural Features for Selectivity: Analysis of CDK-inhibitor co-crystal structures reveals that selectivity can be achieved by exploiting unique active site sequences and conformational flexibility [4]. Key interactions include:

    • H-bonding with the hinge region (e.g., backbone atoms of Glu81 and Leu83 in CDK2)
    • Occupation of the gatekeeper pocket, often using aromatic or halogen-aromatic interactions with a conserved phenylalanine residue
    • Targeting specific inactive kinase conformations (Type II inhibitors) [4]

Troubleshooting Common Experimental Challenges

Here are solutions to frequently encountered issues in CDK inhibitor synthesis, drawn from general experimental knowledge and the analyzed patents.

Challenge Possible Cause Solution
Low Coupling Yield Inefficient catalyst system Optimize catalyst (e.g., Pd/(PPh3)2Cl2, CuI) and base (e.g., DABCO, Et3N); ensure an oxygen-free environment [1].
Impure Final Product Incomplete removal of metal catalysts or byproducts Use scavengers or purification techniques like column chromatography, recrystallization, or trituration [2].
Unwanted Isomers/Regioisomers Lack of reaction selectivity Control temperature, solvent, and catalyst to favor the desired pathway; use protecting groups if necessary [1].
Poor Aqueous Solubility High LogP, large aromatic systems Introduce ionizable groups (e.g., amines) or polar fragments (e.g., pyridine, morpholine) to improve TPSA and solubility [3].

Experimental Protocol: Sonogashira Coupling & Cyclization

This procedure is adapted from a novel synthesis method for a Ribociclib intermediate [1].

  • Sonogashira Coupling: - Charge a three-necked flask with the halogenated pyrimidine (e.g., 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine, 100 mmol), ethyl propiolate (200 mmol), DABCO (20 mmol), and anhydrous acetonitrile. - Purge the system with nitrogen via three vacuum/nitrogen refill cycles. - Add catalysts cuprous iodide (10 mmol) and dichlorobis(triphenylphosphine)palladium(II) (1 mmol) under nitrogen protection. - Heat the reaction mixture to 55-60°C for 6-8 hours with stirring. - Work-up: Concentrate the mixture under reduced pressure, add water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue (compound 3a) via column chromatography.

  • Copper-Catalyzed Cyclization: - Charge the coupling product (3a, 100 mmol) and DMF into a flask. - Purge with nitrogen. - Add cuprous chloride (10 mmol) and DBU (20 mmol). - Heat to 85-90°C and monitor the reaction until completion. - Work-up: Quench with water, extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the final cyclized product (compound 4a) via column chromatography.

Pathways for Further Investigation

Since direct data on this compound is scarce, I suggest these approaches to find the specialized information your team needs:

  • Refine Your Search: Use precise queries in scientific databases like "this compound synthesis patent", "BAY 1000394 synthesis", or "this compound SAR" to locate primary literature.
  • Leverage Structural Analogs: Deeply analyze the synthesis and SAR of approved CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib). Their published data provides an excellent foundation for understanding this compound's chemistry [3] [4].
  • Consult Specialized Databases: Search pharmaceutical patent databases (e.g., Google Patents, USPTO) and journal archives (e.g., Journal of Medicinal Chemistry) for the original this compound research from its developer, Bayer.

References

Roniciclib halogen substituent effects binding kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Halogen Substituent Effects on Binding Kinetics

The R5 position of the aminopyridine core in Roniciclib and its derivatives is a critical modification site. Introducing larger, more polarizable halogen atoms at this position significantly increases the drug's residence time (τ) on the CDK2 target, which is a key parameter for prolonged therapeutic efficacy and improved dosing regimens [1] [2].

The table below summarizes the experimental data for different R5 substituents, showing a clear trend of increasing residence time with halogen size [2]:

R5 Substituent Experimental Residence Time (τ) on CDK2 (min)
Hydrogen (H) 0.10
Fluoro (F) 1.35
Chloro (Cl) 6.62
Bromo (Br) 19.82
Trifluoromethyl (CF3) 258.65

Molecular Mechanisms and Troubleshooting

FAQ: How do larger halogen substituents prolong residence time?

Larger halogens like Br and CF3 extend residence time through multiple mechanisms [1] [2]:

  • Enhanced Hydrophobic Interactions: They form stronger van der Waals contacts with a hydrophobic pocket in the CDK2 binding site.
  • Perturbation of Hydration Network: They restructure the water molecules surrounding key residues like Phe80 (gatekeeper) and Asp145 (part of the DFG motif), creating a more stable protein-inhibitor complex.
  • Electrostatic Contributions: The hydrogen bond between the inhibitor and Asp145 is significantly influenced as halogen size increases, enhancing the electrostatic component of the binding free energy.
  • Protein Flexibility: Binding of inhibitors with larger R5 substituents reduces flexibility in the C-terminus and N-terminus regions of CDK2, leading to a more rigid and stable complex.
FAQ: What are the primary unbinding pathways for these inhibitors?

According to molecular dynamics simulations, inhibitors dissociate from the CDK2 binding site through two principal routes [1]:

  • Pathway 1: Via the α-helix D region.
  • Pathway 2: Through the β-1 and β-2 segments.

G Proposed Unbinding Pathways for CDK2 Inhibitors cluster_bound CDK2 Binding Site Inhibitor Bound Inhibitor Bound Transition State 1 Transition State 1 Inhibitor Bound->Transition State 1 Unbinding Initiation Transition State 2 Transition State 2 Inhibitor Bound->Transition State 2 Unbinding Initiation Unbound via α-Helix D Unbound via α-Helix D Transition State 1->Unbound via α-Helix D Pathway 1 Unbound via β-1/β-2 Unbound via β-1/β-2 Transition State 2->Unbound via β-1/β-2 Pathway 2

Experimental Protocols & Validation

Computational Estimation of Residence Time

The relative residence times of this compound derivatives were quantified using a protocol combining Classical Molecular Dynamics (cMD) and Well-Tempered Metadynamics (WT-MetaD) simulations [1] [2].

  • Purpose: To calculate relative residence times and elucidate dissociation pathways and key molecular determinants.
  • Method: WT-MetaD simulations were used to accelerate the sampling of the unbinding process and compute the associated free energy barriers.
  • Validation: The computational residence times showed a strong correlation with experimental data (R² = 0.83), validating the protocol [1].
Experimental Measurement (Surface Plasmon Resonance)

Experimental residence times were determined using Surface Plasmon Resonance (SPR) spectroscopy [2].

  • Measured Parameter: The dissociation rate constant (k_off).
  • Calculation: Residence time (τ) is calculated as the inverse of k_off (τ = 1/k_off).
  • Data Range: The technique successfully measured residence times across three orders of magnitude, from 0.1 minutes to over 250 minutes [2].

Key Takeaways for Researchers

  • Rational Design: The R5 position is a key leverage point for optimizing drug-target engagement duration. Prioritize larger halogens (Cl, Br, CF3) over F or H for longer residence times.
  • Residue Focus: Pay close attention to interactions with Phe80, Lys33, and Asp145, as they are critical for complex stability.
  • Mechanism Understanding: Longer residence is achieved not just by stronger bonds, but also by stabilizing the protein's conformation and the surrounding hydration network.

References

Why was Roniciclib's clinical development terminated?

Author: Smolecule Technical Support Team. Date: February 2026

The decision to discontinue Roniciclib was based on results from late-stage clinical trials which revealed two core problems:

  • Limited Clinical Efficacy: The drug did not show a strong enough anti-tumor effect to justify further development.
  • Significant Toxicity: Its safety profile, especially in combination with other chemotherapies, was problematic.

The table below summarizes the quantitative evidence from clinical trials that led to this decision:

Trial Phase Key Efficacy Findings Key Safety Findings Conclusion/Outcome

| Phase 1 (Monotherapy) [1] | • Disease Control Rate (DCR): 17.4% in SCLC (n=33) • Overall Response Rate (ORR): 1.0% (1 partial response across 47 patients) | • Very high frequency of adverse events (AEs):

  • Nausea (76.6%)
  • Fatigue (65.8%)
  • Diarrhea (63.1%)
  • Vomiting (57.7%) | Modest disease control rate but low objective response and high rates of manageable AEs. | | Phase 2 (Combination Therapy) [2] | Not specified in detail, but the outcome was deemed negative. | • Serious treatment-emergent adverse events were more common with this compound + chemotherapy (57.1%) vs. placebo + chemotherapy (38.6%). | The risk of serious toxicity outweighed the minimal efficacy benefit. Development was halted. |

What was the scientific rationale for testing this compound in SCLC?

This compound (BAY 1000394) is an oral pan-cyclin-dependent kinase (CDK) inhibitor. Its mechanism of action and preclinical data provided a strong rationale for its investigation in Small Cell Lung Cancer (SCLC).

  • Mechanism of Action: this compound inhibits a broad range of CDKs, including cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9). This dual action was designed to disrupt both cancer cell division and gene transcription, potentially triggering apoptosis [1].
  • Preclinical Justification: In SCLC xenograft models, this compound demonstrated additive efficacy when combined with cisplatin and etoposide (a standard SCLC chemotherapy regimen) without worsening tolerability in animal models [1]. This promising preclinical data supported its move into clinical trials.

The following diagram illustrates the mechanistic rationale behind this compound's development for SCLC:

G This compound This compound CDK_Complex CDK/Cyclin Complexes This compound->CDK_Complex inhibits CellCycle Uncontrolled Cell Cycle Progression CDK_Complex->CellCycle Regulates Transcription Dysregulated Transcription CDK_Complex->Transcription Regulates SCLC_Growth SCLC Tumor Growth CellCycle->SCLC_Growth Transcription->SCLC_Growth

What are the key takeaways for cancer drug development?

The case of this compound offers critical insights for researchers in oncology drug development:

  • The Challenge of Pan-CDK Inhibition: While inhibiting multiple CDK targets seems theoretically advantageous for a robust anti-tumor effect, it often leads to narrow therapeutic windows and significant on-target toxicity in healthy tissues [3] [4]. This was a key differentiator from the more successful, selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib), which have a better safety profile [3].
  • The Hurdle of Clinical Translation: this compound's journey underscores the common challenge of translating promising preclinical results (e.g., additive efficacy in xenograft models) into meaningful clinical benefits for patients. Efficacy that is additive in a model may not be sufficient to justify the compounded toxicity in humans.
  • Endpoint Selection in SCLC: Research suggests that for treatment-naïve SCLC patients, Progression-Free Survival (PFS) can serve as a reliable surrogate endpoint for Overall Survival (OS) in clinical trials [5]. This can help future trials design more efficient studies for evaluating new therapies.

Experimental & Troubleshooting Guide for CDK Inhibitor Research

For scientists troubleshooting similar projects, consider these methodological approaches and lessons learned from the this compound development program:

  • Incorporate Robust Biomarker Strategies: When evaluating a pan-CDK inhibitor, include protocols to measure pharmacodynamic (PD) biomarkers in patient tumor samples or blood. This helps confirm that the drug is hitting its intended targets and separates on-target from off-target effects.
  • Design Rational Combination Therapies: The failure of the this compound-plus-chemotherapy combination highlights the need for careful design. Preclinical experiments should investigate different dosing schedules (e.g., sequential vs. concurrent) to mitigate overlapping toxicities while maintaining efficacy.
  • Prioritize Selective Inhibition: The clinical success of selective CDK4/6 inhibitors suggests that for new programs, the focus should be on developing highly selective inhibitors rather than broad-spectrum agents, whenever the biology of the cancer type allows it [3] [4].

References

Roniciclib versus palbociclib CDK inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Palbociclib CDK Inhibition Profile

The table below summarizes the key pharmacological and experimental data for Palbociclib, synthesized from the search results.

Parameter Profile for Palbociclib
Primary Target & Mechanism Selective inhibitor of CDK4 and CDK6. Prevents G1 to S phase cell cycle progression by inhibiting Rb protein phosphorylation [1] [2].

| IC₅₀ (Cell-Free Assay) | CDK4: 11 nM CDK6: 15 nM [2] | | Experimental Evidence | PALOMA-1 Trial (Phase I/II): PFS of 20.2 months vs. 10.2 months with letrozole alone in HR+/HER2- advanced breast cancer [3]. PALOMA-3 Trial (Phase III): PFS of 9.5 months vs. 4.6 months with fulvestrant alone in endocrine-resistant disease [2] [3]. | | Key Protocol (Clinical Trials) | Dosing: 125 mg orally once daily for 21 days, followed by 7 days off [4] [2]. Combination Therapy: Combined with endocrine agents (e.g., Letrozole, Fulvestrant) [5] [3]. Endpoint Measurement: Progression-Free Survival (PFS) and Overall Survival (OS) assessed via RECIST criteria [4] [5]. | | Oral Bioavailability | ~46% [2] | | Metabolism | Primarily via CYP3A4 and SULT2A1 [2] |

Palbociclib Mechanism of Action

The following diagram illustrates the mechanism by which Palbociclib induces cell cycle arrest.

G cluster0 G1 Phase of Cell Cycle MitogenicSignals Mitogenic Signals CyclinD Cyclin D MitogenicSignals->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK4_6 CDK4/6 CDK4_6->Complex Rb Rb Protein (hypophosphorylated) Complex->Rb Phosphorylates pRb Rb Protein (hyperphosphorylated) Complex->pRb E2F E2F Transcription Factor Rb->E2F Inhibits pRb->E2F Releases GeneTranscription S-Phase Gene Transcription E2F->GeneTranscription CellCycleProgression G1 to S Phase Progression GeneTranscription->CellCycleProgression Palbociclib Palbociclib Palbociclib->Complex Inhibits

References

Roniciclib compared to flavopiridol dinaciclib

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of CDK Inhibitors

The table below summarizes the key characteristics of these three cyclin-dependent kinase (CDK) inhibitors based on the search results.

Feature Flavopiridol (Alvocidib) Dinaciclib (SCH-727965) Roniciclib
Primary CDK Targets CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 [1] [2] CDK1, CDK2, CDK5, CDK9 [3] [2] [4] CDK1, CDK2, CDK4, CDK7, CDK9 [2]
Class/Type Pan-CDK inhibitor (Type I ATP-competitive) [2] Pan-CDK inhibitor (Type I ATP-competitive) [2] Information not available in search results
Status Orphan drug status for Acute Myeloid Leukemia (AML) [2] Orphan drug status for Chronic Lymphocytic Leukemia (CLL); Phase III trials conducted [1] [2] [4] Investigational (Status inferred from limited data) [2]
Key Strengths Pioneering drug in the class; proven efficacy in hematologic malignancies [1] [2] Greater potency and selectivity than Flavopiridol; superior therapeutic index in pre-clinical models [1] [5] Potent enzymatic inhibition profile (low IC50 values) [2]
Key Limitations Narrow therapeutic window; significant toxicity (e.g., acute tumor lysis syndrome); relatively non-selective [1] Hematologic, gastrointestinal toxicities, and transaminitis in clinical trials [3] [6] [5] Information not available in search results

| IC50 Values (nM) [2] | CDK1/CycB: 30 CDK2/CycA: 100 CDK2/CycE: 100 CDK4/CycD: 20-40 CDK9/CycT1: 20 | CDK1/CycB: 3 CDK2/CycA: 1 CDK2/CycE: 1 CDK5/p25: 1 CDK9/CycT1: 4 | CDK1/CycB: 7 CDK9/CycT1: 5 CDK2/CycE: 9 CDK4/CycD: 11 CDK7/CycH: 25 |

Mechanisms of Action and Signaling Pathways

Flavopiridol, Dinaciclib, and this compound are all ATP-competitive inhibitors that primarily target the catalytic site of CDKs, but their specific targets and downstream effects differ [1] [2].

kinase_inhibition cluster_cell_cycle Cell Cycle CDKs cluster_transcription Transcriptional CDKs Inhibitor CDK Inhibitors (ATP-competitive) G1_S G1/S Phase Transition (CDK2, CDK4/6) Inhibitor->G1_S S_phase S Phase Progression (CDK2) Inhibitor->S_phase G2_M G2/M Phase Transition (CDK1) Inhibitor->G2_M Transcription Transcription Elongation (CDK7, CDK9) Inhibitor->Transcription Cell_Cycle_Arrest Cell Cycle Arrest G1_S->Cell_Cycle_Arrest Rb_Protein RB Protein (Hypophosphorylation) G1_S->Rb_Protein S_phase->Cell_Cycle_Arrest G2_M->Cell_Cycle_Arrest Apoptosis Apoptosis (via reduced Mcl-1) Transcription->Apoptosis RNA_Pol_II RNA Polymerase II (Inhibited Phosphorylation) Transcription->RNA_Pol_II

Diagram Summary: This diagram illustrates the primary signaling pathways targeted by pan-CDK inhibitors like Flavopiridol, Dinaciclib, and this compound. They inhibit both cell cycle and transcriptional CDKs, leading to cell cycle arrest and apoptosis.

Experimental Data and Methodologies

Supporting data for these comparisons often comes from well-established experimental protocols.

Key Assays for Profiling CDK Inhibitors
  • Biochemical Kinase Assays: These determine the half-maximal inhibitory concentration (IC50) against purified CDK/cyclin complexes, establishing compound potency and selectivity [3] [2].
  • Cellular Proliferation Assays: Measures like bromodeoxyuridine (BrdU) incorporation are used to assess the inhibition of DNA synthesis and cell proliferation in tumor cell lines [3].
  • Western Blot Analysis: Used in both pre-clinical and clinical studies to confirm on-target effects, such as reduction of phosphorylated Retinoblastoma (Rb) protein and decreased levels of anti-apoptotic proteins like Mcl-1 [3] [6] [5].
  • Ex Vivo Lymphocyte Stimulation Assay: A pharmacodynamic assay used in clinical trials to demonstrate the functional effect of the drug on suppressing the proliferation of stimulated lymphocytes in a patient's blood sample [3] [6].
  • Mouse Xenograft Models: In vivo models used to evaluate antitumor efficacy, toxicity, and determine the therapeutic index (the ratio of the maximum tolerated dose to the effective dose) [1] [6] [5].

workflow Step1 1. In Vitro Profiling Sub1_1 Biochemical Kinase Assays (IC50 Determination) Step1->Sub1_1 Sub1_2 Cell-Based Assays (Apoptosis, Proliferation) Step1->Sub1_2 Step2 2. In Vivo Efficacy Sub2_1 Mouse Xenograft Models (Therapeutic Index) Step2->Sub2_1 Step3 3. Clinical Trial Evaluation Sub3_1 Phase I: Safety & PK/PD (MTD, DLT, Rb phosphorylation) Step3->Sub3_1 Sub3_2 Phase II/III: Efficacy (Response rates, Survival) Step3->Sub3_2

Diagram Summary: This workflow outlines the key stages of experimental protocols used in the development of CDK inhibitors, from initial in vitro profiling to clinical trial evaluation.

Interpretation and Strategic Implications

The data indicates a clear trajectory in the development of pan-CDK inhibitors. Flavopiridol, as the first-in-class agent, validated CDKs as a therapeutic target but revealed significant challenges with toxicity and a narrow therapeutic window [1]. Dinaciclib was developed as a more potent and selective successor, showing a superior therapeutic index in pre-clinical models [1] [5]. The limited data on this compound suggests a potent, broad-spectrum inhibitor, but its clinical profile remains less defined.

For your comparison guide, it is crucial to note:

  • Clinical Context is Key: Dinaciclib's development in CLL and its head-to-head phase III trial against ofatumumab underscore its potential in specific hematologic contexts [1] [4].
  • Toxicity Profiles Differ: While myelosuppression is common, the dominant non-hematologic toxicities vary (e.g., flavopiridol's acute tumor lysis vs. dinaciclib's transient transaminitis) [1] [3] [5].
  • The Search for this compound: The scarcity of information on this compound in the search results may indicate that its clinical development was halted or that data is not in the public domain.

References

Roniciclib Disease Control Rate in Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Study Drug Cancer Type Study Phase Dosing Schedule Recommended Phase II Dose (RP2D) Disease Control Rate (DCR) Source
Roniciclib (monotherapy) Advanced Malignancies (Ovarian Cancer Cohort) Phase I 3 days on/4 days off 5 mg twice daily 40.9% (n=25) [1] [2]

Detailed Experimental Protocol for this compound

The data in the table above comes from one of two parallel first-in-human Phase I studies. Below are the key methodological details for the trial that established the efficacy of this compound in ovarian cancer [1] [2].

  • Study Objectives: The primary objective was to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with advanced malignancies. The secondary objectives included assessing pharmacokinetics and tumor response [1] [2].
  • Dosing Schedules: Two schedules were evaluated. The 4 weeks on/2 weeks off schedule was terminated due to limited tolerability. The 3 days on/4 days off schedule (in 21-day cycles) was found to have an acceptable safety profile and was used for the expansion cohorts, including ovarian cancer [1] [2].
  • Patient Population: The expansion phase of the study included a cohort of patients with advanced ovarian cancer. Patients had histologically or cytologically confirmed solid tumors that were refractory to or not amenable to standard therapy [2].
  • Endpoint Definitions:
    • Disease Control Rate (DCR): This typically combines the percentages of patients who achieved a complete response (CR), partial response (PR), and stable disease (SD) according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [2].
    • Recommended Phase II Dose (RP2D): This was defined as 5 mg twice daily for solid tumors on the 3 days on/4 days off schedule [1] [2].

Mechanism of Action and Pathway

This compound is a pan-cyclin-dependent kinase (CDK) inhibitor. The following diagram illustrates its broad mechanism of action, which underlies its therapeutic effect.

This compound exerts its effects by simultaneously inhibiting a broad spectrum of CDKs [3] [4]:

  • Cell Cycle Arrest: By inhibiting CDKs 1, 2, 4, and 6, this compound disrupts the cell cycle, leading to arrest at both the G1/S and G2/M checkpoints. This directly curbs the proliferation of cancer cells [4].
  • Transcription Repression: By inhibiting the transcriptional CDKs 7 and 9, this compound disrupts the phosphorylation of RNA polymerase II. This leads to the downregulation of short-lived proteins, including key anti-apoptotic proteins like MCL-1 and survivin, thereby promoting cancer cell death [4].

Comparison with Other CDK Inhibitors

While no CDK inhibitors are yet approved specifically for ovarian cancer, other agents have been investigated. The table below contextualizes this compound's performance against another CDK inhibitor, ribociclib. Note that direct cross-trial comparisons should be made with caution due to differences in trial design and patient populations.

Study Drug CDK Target Therapy Regimen Clinical Setting Key Efficacy Outcomes
This compound Pan-CDK (1, 2, 4, 6, 7, 9) Monotherapy Advanced malignancies (ovarian cohort) DCR: 40.9% (Phase I) [1]
Ribociclib CDK4/6 Combination with carboplatin/paclitaxel Recurrent platinum-sensitive ovarian cancer Overall Response Rate: 79.3%; Median PFS: 11.4 months (Phase I) [5]

The different mechanisms and regimens highlight a key strategic choice:

  • Pan-CDK Inhibition (this compound): Aims for a broader attack on cancer cells by targeting both cell cycle and transcriptional processes, with evidence of single-agent activity [3] [4].
  • Selective CDK4/6 Inhibition (Ribociclib): Often investigated in combination with other agents. Preclinical data suggests synergy with platinum chemotherapy, which is supported by the high response rate observed in clinical trials when combined with carboplatin and paclitaxel [6] [5].

Key Insights for Researchers

  • Synergistic Potential: Preclinical studies in other cancers, such as nasopharyngeal carcinoma, have demonstrated that this compound can synergize with cisplatin, augmenting its lethality and suggesting a promising combinatorial approach worthy of further clinical evaluation [4].
  • Safety Profile: In the Phase I studies, this compound on the 3 days on/4 days off schedule showed an acceptable safety profile. The most common treatment-related adverse events were gastrointestinal (nausea, diarrhea, vomiting) and fatigue [1].

References

Roniciclib overall survival extensive-disease SCLC

Author: Smolecule Technical Support Team. Date: February 2026

Roniciclib Phase II Trial Overall Survival Data

Trial Identifier NCT02161419 [1]
Patient Population Previously untreated Extensive-Disease SCLC [1]
Intervention This compound + Cisplatin/Carboplatin and Etoposide [1]
Control Placebo + Cisplatin/Carboplatin and Etoposide [1]
Median OS (Months) 9.7 months (95% CI: 7.9-11.1) [1]
Control Group OS 10.3 months (95% CI: 8.7-11.9) [1]
Hazard Ratio (HR) for OS 1.281 (95% CI: 0.776-1.912) [1]
P-value for OS 0.7858 [1]
Trial Conclusion Prematurely terminated; "unfavorable risk-benefit profile" [1]

Key Experimental Protocol Details

For a clear understanding of the data context, here are the key methodological details from the Phase II study [1]:

  • Study Design: Randomized, double-blind, placebo-controlled.
  • Treatment Regimen:
    • This compound/Placebo: 5 mg orally, twice daily on a 3-days-on, 4-days-off schedule, in 21-day cycles.
    • Chemotherapy: Cisplatin or carboplatin on day 1, plus etoposide on days 1-3 of each cycle.
  • Primary Endpoint: Progression-free survival (PFS).
  • Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.

The Scientific Rationale: Why CDK Inhibition Was Tested in SCLC

The investigation of this compound, a pan-cyclin-dependent kinase (CDK) inhibitor, was based on the fundamental role of CDKs in driving the cell cycle. SCLC is characterized by rapid, uncontrolled cellular proliferation. The hypothesis was that by inhibiting multiple CDKs, this compound could disrupt the cell cycle and induce cell cycle arrest, thereby slowing tumor growth and enhancing the effect of cytotoxic chemotherapy [1].

The diagram below illustrates this proposed mechanism of action.

G CyclinCDK Cyclin-CDK Complex CellCycleProgression Cell Cycle Progression & Tumor Proliferation CyclinCDK->CellCycleProgression Promotes This compound This compound (Pan-CDK Inhibitor) This compound->CyclinCDK Inhibits CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces

Interpretation and Context in the SCLC Landscape

The trial data indicate that adding this compound to standard chemotherapy did not improve survival for ED-SCLC patients and was associated with a higher rate of serious adverse events (57.1% vs. 38.6% in the control group) [1]. This led to the termination of its development for SCLC.

The search results indicate the treatment landscape for ED-SCLC continues to evolve with new approaches being investigated, such as the bispecific T-cell engager tarlatamab and the ATR kinase inhibitor ceralasertib, which have shown promising efficacy in early-phase trials [2].

References

Roniciclib progression-free survival clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Outcomes

The table below consolidates the primary efficacy and safety data for roniciclib from two clinical studies in patients with Extensive-Disease Small-Cell Lung Cancer (ED-SCLC).

Trial Phase / Details Treatment Groups Progression-Free Survival (PFS) Overall Survival (OS) Objective Response Rate (ORR) Common Treatment-Emergent Adverse Events (TEAEs)

| Phase II [1] (Randomized, double-blind) | this compound + Chemotherapy (Cisplatin/Carboplatin + Etoposide) (n=70) | 4.9 months (95% CI: 4.2-5.5) | 9.7 months (95% CI: 7.9-11.1) | 60.6% | Nausea, vomiting, fatigue. Serious TEAEs: 57.1% [1] | | | Placebo + Chemotherapy (n=70) | 5.5 months (95% CI: 4.6-5.6) | 10.3 months (95% CI: 8.7-11.9) | 74.6% | Serious TEAEs: 38.6% [1] | | Hazard Ratio (HR) | | HR=1.242 (95% CI: 0.820-1.881) | HR=1.281 (95% CI: 0.776-1.912) | | | | Phase Ib/II [2] (Open-label, non-randomized) | this compound (5 mg BID) + Chemotherapy (n=36, pooled) | (Not reported for PFS) | (Not reported for OS) | 86.1% (All Partial Responses) | Nausea (90.7%), vomiting (69.8%) [2] |

Detailed Experimental Protocols

Here are the methodologies for the key clinical trials that generated the data above.

  • Study Designs: The Phase II study (NCT02161419) was a randomized, double-blind, placebo-controlled trial, which is the gold standard for evaluating efficacy [1]. The Phase Ib/II study (NCT01188252) was an open-label, non-randomized trial primarily focused on determining the maximum tolerated dose and initial efficacy signals [2].
  • Patient Population: Both studies enrolled adults with previously untreated, Extensive-Disease Small-Cell Lung Cancer (ED-SCLC) [1] [2].
  • Treatment Regimens:
    • Intervention Group: Received this compound orally at 5 mg twice daily on a "3 days on, 4 days off" schedule, in combination with standard platinum-based chemotherapy (cisplatin or carboplatin on day 1, plus etoposide on days 1-3) in 21-day cycles [1] [2].
    • Control Group (Phase II only): Received a matching placebo on the same schedule, plus the same chemotherapy backbone [1].
  • Primary Endpoints: The Phase II study's primary endpoint was Progression-Free Survival (PFS), with Overall Survival (OS) and Objective Response Rate (ORR) as secondary endpoints [1]. The Phase Ib primary endpoint was safety and determining the Maximum Tolerated Dose (MTD) [2].
  • Termination Rationale: The development program for this compound was terminated due to an unfavorable risk-benefit profile observed in the Phase II study, where it showed no PFS or OS benefit and a higher rate of serious adverse events compared to chemotherapy alone [1] [2].

Mechanism of Action and Signaling Pathway

This compound is a pan-cyclin-dependent kinase (CDK) inhibitor. The following diagram illustrates its primary mechanism of action and the signaling pathways it affects.

G cluster_cell_cycle Cell Cycle CDKs cluster_transcription Transcriptional CDKs This compound This compound CDK1 CDK1/Cyclin B This compound->CDK1 CDK2 CDK2/Cyclin A, E This compound->CDK2 CDK4 CDK4/Cyclin D This compound->CDK4 CDK7 CDK7 This compound->CDK7 CDK9 CDK9 This compound->CDK9 G2/M Progression G2/M Progression CDK1->G2/M Progression S Phase Entry S Phase Entry CDK2->S Phase Entry G1/S Transition G1/S Transition CDK4->G1/S Transition RNA Pol II\nPhosphorylation\n(Transcription Initiation) RNA Pol II Phosphorylation (Transcription Initiation) CDK7->RNA Pol II\nPhosphorylation\n(Transcription Initiation) RNA Pol II\nPhosphorylation\n(Transcription Elongation) RNA Pol II Phosphorylation (Transcription Elongation) CDK9->RNA Pol II\nPhosphorylation\n(Transcription Elongation) Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation G2/M Progression->Uncontrolled Cell Proliferation S Phase Entry->Uncontrolled Cell Proliferation G1/S Transition->Uncontrolled Cell Proliferation Oncogenic Gene Expression Oncogenic Gene Expression RNA Pol II\nPhosphorylation\n(Transcription Initiation)->Oncogenic Gene Expression Oncogenic Gene Expression->Uncontrolled Cell Proliferation RNA Pol II\nPhosphorylation\n(Transcription Elongation)->Oncogenic Gene Expression

This compound's primary mechanism involves dual inhibition of cell cycle and transcriptional CDKs:

  • Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4, this compound disrupts key checkpoints in the cell cycle (G1/S and G2/M), preventing cancer cells from proliferating [3] [4].
  • Transcription Disruption: By inhibiting CDK7 and CDK9, which are essential for phosphorylating RNA Polymerase II, this compound disrupts the initiation and elongation of transcription. This reduces the expression of short-lived pro-survival proteins, contributing to cancer cell death [3].

Interpretation of Clinical Data

References

Comparative Profile of Approved CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes key pharmacological and clinical differences between the three widely used CDK4/6 inhibitors, highlighting their distinct characteristics despite a shared primary mechanism [1] [2].

Feature Palbociclib Ribociclib Abemaciclib
Primary Molecular Scaffold Pyrido[2,3-d]pyrimidin-7-one [2] Pyrido[2,3-d]pyrimidin-7-one [2] 2-Anilino-2,4-pyrimidine-[5-benzimidazole] [2]
CDK4/6 Inhibition (IC50) CDK4/Cyclin D1: 11 nM; CDK6/Cyclin D2: 15 nM [1] CDK4/Cyclin D1: 10 nM; CDK6/Cyclin D3: 39 nM [1] CDK4/Cyclin D1: 2 nM; CDK6/Cyclin D1: 9.9 nM [1]
Key Off-Target Kinase Activity Highly specific for CDK4/6 [1] [2] Highly specific for CDK4/6 [1] [2] Also inhibits CDK9, CDK2, CDK5 [1] [2]
Dosing Schedule 21 days on, 7 days off [1] 21 days on, 7 days off [1] Continuous twice-daily dosing [1]
Common Adverse Events Grade 3-4 Neutropenia [1] [3] Grade 3-4 Neutropenia [1] [3] Grade 3-4 Diarrhea; lower rate of neutropenia [1] [3]

Experimental Protocols for Profiling CDK Inhibitors

To understand the data in the table, it's helpful to know the standard experimental methods used to generate it. The following are key protocols cited in the literature [1] [4]:

  • Cell-Free Kinase Assays for IC50 Determination: The half-maximal inhibitory concentration (IC50) values for different cyclin-CDK complexes are typically determined using purified enzymes. In these assays, the kinase is incubated with ATP and a substrate in the presence of varying concentrations of the inhibitor. The rate of substrate phosphorylation is measured (e.g., via radioactivity or fluorescence). The IC50 is the drug concentration that reduces the kinase activity by 50%, providing a pure measure of enzyme inhibition potency [1].
  • Cellular Proliferation Assays (Rb-Proficient vs. Rb-Deficient Cells): To confirm that anti-proliferative effects are on-target, researchers use cell-based assays. The gold standard is to compare the drug's effect on cancer cells that have a functional retinoblastoma (Rb) protein versus those where the RB1 gene is mutated or deleted. A potent and specific CDK4/6 inhibitor will selectively halt the growth of Rb-proficient cells, while Rb-deficient cells are inherently resistant [1].
  • X-ray Crystallography for Binding Mechanism Elucidation: The structural basis for inhibitor binding and selectivity is revealed by solving the 3D crystal structure of the drug bound to the CDK enzyme (e.g., CDK6). This technique visualizes exactly how the drug molecule fits into the ATP-binding pocket of the kinase, highlighting specific interactions like hydrogen bonds (e.g., with the catalytic residue Lys43 in CDK6 for abemaciclib) and hydrophobic contacts that explain differences in selectivity profiles [2].

CDK4/6 Inhibition in the Cell Cycle Pathway

The following diagram illustrates the core mechanism of action of CDK4/6 inhibitors, which is to induce cell cycle arrest in the G1 phase.

G MitogenicSignals Mitogenic Signals CyclinD Cyclin D MitogenicSignals->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb Rb Protein (pRb) Complex->pRb Phosphorylates pRb_P Phosphorylated pRb (inactive) pRb->pRb_P E2F E2F Transcription Factor pRb_P->E2F Releases CellCycle S-phase Gene Transcription (G1 to S Phase Progression) E2F->CellCycle Inhibitor CDK4/6 Inhibitor Inhibitor->Complex Inhibits

References

Comparative Efficacy: Roniciclib, ZK304709, and Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative data for the inhibitors, with a particular focus on their residence time (τ) on CDK2, a crucial parameter for assessing functional efficacy [1].

Compound Name Core Scaffold R5 Substituent Experimental Residence Time (τ) on CDK2 (minutes) Relative Computational Residence Time (nanosecond timescale)
Roniciclib (BAY 1000394) [1] Aminopyrimidine with sulfoximine Trifluoromethyl (CF3) 124.61 [1] Long [1]
ZK304709 [1] Aminopyrimidine Bromine (Br) 1.81 [1] Information Missing
D2 [1] 5-(trifluoromethyl)-2-aminopyrimidine Trifluoromethyl (CF3) 58.41 [1] Information Missing
D4 [1] 5-(trifluoromethyl)-2-aminopyrimidine Trifluoromethyl (CF3) 186.31 [1] Information Missing
D6 [1] Sulfonamide analog Hydrogen (H) 0.10 [1] Short [1]
D7 [1] Sulfonamide analog Fluorine (F) 1.35 [1] Information Missing
D8 [1] Sulfonamide analog Chlorine (Cl) 6.62 [1] Information Missing
D9 [1] Sulfonamide analog Bromine (Br) 19.82 [1] Information Missing
D10 [1] Sulfonamide analog Trifluoromethyl (CF3) 258.65 [1] Long [1]

Experimental Protocols and Key Findings

The comparative data comes from a specific study that employed a combination of experimental and computational methods [1].

  • Experimental Measurement of Residence Time: The experimental residence times (τ) for the compounds were determined using Surface Plasmon Resonance (SPR) spectroscopy [1]. In this method, the residence time is calculated as the inverse of the dissociation rate constant (τ = 1/koff) [1].
  • Computational Estimation of Residence Time: The researchers used a computational protocol involving classical molecular dynamics (cMD) and well-tempered metadynamics (WT-MetaD) simulations to quantify the relative residence times and elucidate the unbinding pathways of the inhibitors from CDK2 [1].
  • Key Findings:
    • Impact of R5 Substituent: The size and nature of the substituent at the R5 position of the aminopyridine core critically influence residence time. Larger substituents like Br and CF3 significantly prolong the residence time compared to smaller ones like H or F [1]. The computational data correlated well with experimental results (R² = 0.83) [1].
    • Molecular Interactions: The extended residence time of this compound and its CF3-containing derivatives is associated with changes in the hydration network near the substituent and key residues like Phe80 and Asp145. A key hydrogen bond between the inhibitor and Asp145 is particularly important [1].
    • Clinical Context of ZK304709: A phase I clinical trial of ZK304709 in patients with advanced solid tumors reported poor pharmacokinetic properties and limited therapeutic efficacy, leading to the discontinuation of its clinical development [1]. The lead optimization that resulted in this compound was intended to overcome these limitations.

Mechanism of Action and Structural Relationships

This compound and ZK304709 are type I pan-CDK inhibitors, meaning they target the active conformation of CDKs [1]. The following diagram illustrates the key binding site and the structural rationale for the differing residence times of these inhibitors.

G CDK2 Binding Site and Inhibitor Residence Time CDK2 CDK2 Protein (Binding Site) HingeRegion Hinge Region (Residues 80-86) CDK2->HingeRegion Asp145 Asp145 (DFG Motif) CDK2->Asp145 Phe80 Phe80 (Gatekeeper Residue) HingeRegion->Phe80 InhibitorCore Aminopyrimidine Core (Common Scaffold) InhibitorCore->CDK2 Binds ATP-site R5_ShortTau R5 = H, F Short Residence Time InhibitorCore->R5_ShortTau Small substituent R5_LongTau R5 = Cl, Br, CF3 Long Residence Time InhibitorCore->R5_LongTau Large substituent R5_LongTau->Phe80 Alters hydration network R5_LongTau->Asp145 Strengthens H-bond & electrostatic interaction

Interpretation and Future Directions

The data indicates that This compound is a optimized derivative of ZK304709 with a significantly prolonged residence time on CDK2, which is directly related to its therapeutic potential and dosing regimen [1]. The strategic modification at the R5 position was key to this improvement.

It is important to note that this analysis is based on pre-clinical data. While this compound has been evaluated in clinical trials [1], detailed comparative efficacy results in humans were not available in the search results. Future research directions include:

  • Exploring the efficacy of these inhibitors on other CDK family members, such as CDK9, where this compound also exhibits a long residence time [1].
  • Investigating combination therapies based on CDK inhibition, an area of active research in oncology [2] [3].

References

Roniciclib pan-CDK inhibitor versus selective CDK4/6

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Comparison

The table below summarizes the core characteristics of Roniciclib compared to the selective CDK4/6 inhibitors.

Feature This compound (Pan-CDK Inhibitor) Selective CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib)
Primary Targets CDK1, CDK2, CDK3, CDK4, CDK7, CDK9 [1] Primarily CDK4 and CDK6 [2] [3] [4]
Main Mechanism Broad cell cycle arrest (G1/S & G2/M) & transcriptional shutdown [1] Selective G1/S phase arrest via RB phosphorylation inhibition [3] [4]
Key Indications Preclinical studies in Nasopharyngeal Carcinoma (NPC); Phase I trials in SCLC, NSCLC, ovarian cancer [1] Approved for HR+/HER2- advanced or metastatic breast cancer [5] [4]
Reported Efficacy Synergy with DNA-damaging agents (e.g., Cisplatin) in preclinical models [1] Significant PFS and OS improvement in combination with Endocrine Therapy [6] [5]
Common Toxicities (From early-phase trials) Dose-limiting toxicities reported [1] Manageable; Neutropenia (Palbociclib/Ribociclib), Diarrhea (Abemaciclib) [2]

Experimental Data and Protocols

Here are the methodologies from key preclinical studies that demonstrate the activity of these inhibitors.

This compound in Nasopharyngeal Carcinoma (NPC) Models

A 2018 study provided the rationale for combining this compound with cisplatin [1].

  • Cell Lines: HONE-1, CNE-2, C666-1, HK-1 (NPC); NP69 (immortalized nasopharyngeal epithelial control).
  • Proliferation Assay: Cells treated with serial dilutions of this compound and/or cisplatin for 72-168 hours. Cell viability assessed using MTS assay. Combinatorial synergy tested using the Bliss-independence model.
  • Mechanism Investigation:
    • Cell Cycle Analysis: Flow cytometry after PI/RNase staining to determine phase distribution.
    • Western Blotting: Analyzed apoptosis markers (Cleaved Caspase-3, PARP) and CDK target engagement (RNA polymerase II Phospho-Ser2).
  • In Vivo Efficacy: HONE-1 xenograft models in BALB/c nude mice treated with this compound (0.5-1 mg/kg, p.o., 3 days on/4 days off) and/or cisplatin (6 mg/kg, i.p., Day 1 of a 14-day cycle). Tumor growth was monitored for 42 days.
Selective CDK4/6 Inhibitors in Breast Cancer

The efficacy of CDK4/6 inhibitors is well-established in numerous clinical trials. The following data reflects real-world usage patterns from a 2025 retrospective study [7].

  • Study Design: Analysis of the US Flatiron Health database of HR+/HER2- metastatic breast cancer patients initiating first-line CDK4/6 inhibitor + Aromatase Inhibitor therapy.
  • Primary Metrics: Treatment Duration and Discontinuation Rates.
  • Key Findings:
    • Treatment Duration: Palbociclib (20.7 months), Ribociclib (18.3 months), Abemaciclib (17.1 months).
    • 12-Month Discontinuation: Palbociclib (33.3%), Ribociclib (39.4%), Abemaciclib (41.1%).

Mechanism of Action Pathways

The diagrams below illustrate the distinct pathways targeted by pan-CDK and selective CDK4/6 inhibitors.

G ProliferativeSignal Proliferative Signal CyclinD Cyclin D Expression ProliferativeSignal->CyclinD Complex1 Cyclin D-CDK4/6 Complex CyclinD->Complex1 CDK4_6 CDK4/6 CDK4_6->Complex1 pRB_p pRB (phosphorylated) Complex1->pRB_p Phosphorylates pRB pRB (unphosphorylated) pRB->pRB_p E2F E2F Transcription Factor pRB_p->E2F Releases SPhase S-Phase Entry & DNA Synthesis E2F->SPhase CyclinE Cyclin E E2F->CyclinE Apoptosis Senescence & Apoptosis CDK2 CDK2 Complex2 Cyclin E-CDK2 Complex CDK2->Complex2 CyclinE->Complex2 Complex2->pRB_p Further Phosphorylates CDK1_2_7_9 CDK1, CDK2, CDK7, CDK9 Transcription Global Transcription & Cell Cycle Progression CDK1_2_7_9->Transcription Drives Transcription->SPhase CDK46i Selective CDK4/6 Inhibitors CDK46i->Complex1 Inhibits PanCDKi Pan-CDK Inhibitor (e.g., this compound) PanCDKi->Complex1 Inhibits PanCDKi->CDK1_2_7_9 Inhibits

This diagram compares the targeted G1/S arrest by selective CDK4/6 inhibitors versus the broad cell cycle and transcription disruption by pan-CDK inhibitors like this compound.

Research Implications Summary

  • For this compound: The preclinical synergy with cisplatin suggests its potential application is in combination therapy with genotoxic agents for solid tumors like NPC, leveraging its broad CDK inhibition to disrupt DNA damage response [1].
  • For Selective CDK4/6 Inhibitors: Their well-defined safety and efficacy profile makes them a cornerstone in HR+ breast cancer treatment. Research focuses on overcoming resistance, sequencing therapies, and expanding into other RB-proficient cancers [5] [8].

References

Roniciclib objective response rate clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response Data for Roniciclib

Trial Phase Patient Population Recommended Phase 2 Dose (RP2D) Objective Response Rate (ORR) Disease Control Rate (DCR) Key Adverse Events (AEs)
Phase 1 (Dose Escalation & Expansion) [1] Advanced solid tumours (incl. 33 SCLC patients in expansion cohort) 5 mg twice daily (3 days on/4 days off schedule) 1.0% (1 partial response in 97 patients) [1] SCLC cohort: 17.4% (n=33) [1] Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [1]
Phase 1/2 (Combination Therapy) [2] Extensive-stage SCLC (with chemotherapy) Not specified Information not available in search results Information not available in search results Serious treatment-emergent AEs more common with this compound + chemo (57.1%) vs. placebo + chemo (38.6%) [2]

This compound Development Status and Experimental Context

The experimental data comes from early-stage trials designed primarily to determine safety and a recommended dose.

  • Development Status: this compound is listed as a discontinued small molecule drug that had reached Phase 2 trials for extensive-stage Small Cell Lung Cancer (ES-SCLC) in multiple countries, including the United States and Japan [2]. The high rate of adverse events and limited efficacy likely contributed to its discontinued development.
  • Mechanism of Action: this compound is a pan-cyclin dependent kinase (CDK) inhibitor. It targets a broad range of CDKs involved in cell division (CDK1, 2, 4, 6) and gene transcription (CDK7, 9) [1]. This broad activity differentiates it from more selective CDK4/6 inhibitors used in breast cancer [3] [4].

Detailed Experimental Protocol from Key Studies

The following methodology details are based on the first-in-human Phase I dose-escalation studies [1].

  • 1. Study Design: Two parallel, multicentre, open-label, non-randomised phase I studies.
    • Schedule A: 3 days on / 4 days off (21-day cycle).
    • Schedule B: 4 weeks on / 2 weeks off (42-day cycle). This schedule was terminated due to limited tolerability.
  • 2. Patient Population: Patients aged 18+ with histologically/cytologically confirmed advanced solid tumours or lymphoid malignancies that were refractory to or not amenable to standard therapy.
  • 3. Treatment and Dose Escalation: Increasing doses of oral this compound were administered. The primary objective was to determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D). A dose-limiting toxicity (DLT) was defined based on specific haematological and non-haematological criteria during cycle 1.
  • 4. Efficacy Assessments: Tumour response was assessed according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. The key efficacy endpoints reported were:
    • Objective Response Rate (ORR): Proportion of patients with a confirmed complete or partial response.
    • Disease Control Rate (DCR): Proportion of patients with complete response, partial response, or stable disease.
  • 5. Safety Assessments: Safety was evaluated through adverse events (graded using NCI CTCAE v4.0), vital signs, laboratory tests, and electrocardiograms.

The diagram below illustrates the workflow of the Phase I clinical trial for this compound.

Start Phase I Trial Start Design Study Design Start->Design S1 Schedule A: 3 days on/4 days off Design->S1 S2 Schedule B: 4 weeks on/2 weeks off (Terminated) Design->S2 Pop Patient Population: Advanced Solid Tumors S1->Pop Obj Primary Objective: Determine MTD & RP2D Pop->Obj Assess Assessments Obj->Assess Eff Efficacy (RECIST 1.1) Assess->Eff Saf Safety (CTCAE v4.0) Assess->Saf Result Trial Outcome: RP2D = 5 mg BID Low ORR (1%) Eff->Result Saf->Result

Interpretation of Findings for Researchers

The clinical data indicates that this compound's development was likely halted due to a combination of factors.

  • Limited Efficacy: The very low Objective Response Rate (ORR) of 1.0% and a modest Disease Control Rate (DCR) of 17.4% in the SCLC cohort suggest that the drug had minimal antitumor activity as a monotherapy in a heavily pre-treated population [1].
  • Challenging Safety Profile: The high frequency of gastrointestinal adverse events (nausea, vomiting, diarrhea) and the higher rate of serious adverse events when combined with chemotherapy presented a narrow therapeutic window [1] [2].

References

Roniciclib placebo-controlled phase II study results

Author: Smolecule Technical Support Team. Date: February 2026

Phase II Study Results at a Glance

Outcome Measure Roniciclib + Chemotherapy Placebo + Chemotherapy Result
Median Progression-Free Survival (PFS) 4.9 months [1] 5.5 months [1] Negative (HR = 1.242) [1]
Median Overall Survival (OS) 9.7 months [1] 10.3 months [1] Negative (HR = 1.281) [1]
Objective Response Rate (ORR) 60.6% [1] 74.6% [1] Negative
Serious Treatment-Emergent Adverse Events 57.1% [2] [1] 38.6% [2] [1] Higher with this compound

Study Design and Methodology

To understand these results, it is helpful to review the design of the clinical trial.

  • Objective: To evaluate the efficacy and safety of this compound in combination with platinum-based chemotherapy as a first-line treatment for patients with extensive-disease Small Cell Lung Cancer (ED-SCLC) [1].
  • Trial Design: Randomized, double-blind, placebo-controlled study [1].
  • Patients: 140 patients with previously untreated ED-SCLC [1].
  • Treatment Groups:
    • Intervention Group (n=70): Received this compound (5 mg twice daily on a 3 days-on/4 days-off schedule) plus chemotherapy (cisplatin or carboplatin on day 1, and etoposide on days 1-3) in 21-day cycles [1].
    • Control Group (n=70): Received a placebo on the same schedule plus the same chemotherapy backbone [1].
  • Primary Endpoint: Progression-Free Survival (PFS) [1].
  • Secondary Endpoints: Included Overall Survival (OS), Objective Response Rate (ORR), and safety [1].

Efficacy and Safety Analysis

The study concluded that the addition of this compound to standard chemotherapy provided no clinical benefit and increased toxicity.

  • Lack of Efficacy: The analysis showed that the this compound combination was associated with shorter median PFS and OS, and a lower ORR compared to placebo plus chemotherapy. The hazard ratios (HR) for both PFS and OS were greater than 1, indicating an increased risk of disease progression or death for the this compound group [1].
  • Increased Toxicity: The combination of this compound and chemotherapy resulted in a higher incidence of serious adverse events. Common treatment-emergent adverse events included nausea and vomiting [2] [1]. The study was prematurely terminated due to this unfavorable risk-benefit profile [1].

Mechanism and Context of Failure

This compound's lack of success, despite a sound theoretical basis, highlights the clinical challenges of pan-CDK inhibition.

  • Mechanism of Action: this compound was developed as a pan-cyclin-dependent kinase (CDK) inhibitor, targeting multiple CDKs involved in cell cycle progression and transcription, such as CDK1, CDK2, CDK4, CDK7, CDK9, CDK12, and CDK13 [2] [3]. The intent was to broadly disrupt the cell cycle in rapidly dividing cancer cells.
  • Clinical Challenge: However, this broad targeting likely contributed to its failure. Unlike selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib) which have shown success and a manageable safety profile in breast cancer, pan-CDK inhibitors like this compound often lead to on-target toxicities in healthy tissues, causing significant side effects that limit their therapeutic window [4]. The high rate of serious adverse events in the this compound arm (57.1%) versus the placebo arm (38.6%) is consistent with this challenge [2] [1].

The following diagram illustrates the biological rationale and clinical outcome of this compound's mechanism of action.

G This compound This compound PanCDKInhibition Pan-CDK Inhibition This compound->PanCDKInhibition CDK_Targets CDK1/2/4/7/9/12/13 PanCDKInhibition->CDK_Targets BiologicalProcesses Cell Cycle & Transcription CDK_Targets->BiologicalProcesses IntendedOutcome Intended Outcome: Cancer Cell Death BiologicalProcesses->IntendedOutcome ClinicalReality Clinical Reality: High Toxicity & Lack of Efficacy BiologicalProcesses->ClinicalReality Affects both cancerous and healthy cells Invisible IntendedOutcome->Invisible ClinicalReality->Invisible KeyProblem Key Problem: Narrow Therapeutic Window Invisible->KeyProblem

The phase II trial for this compound demonstrates that its pan-CDK inhibitory profile led to an unacceptable toxicity burden without providing a concomitant anticancer benefit, resulting in clinical failure.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

430.12864620 Da

Monoisotopic Mass

430.12864620 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0W9Q8U337A

Wikipedia

Roniciclib

Dates

Last modified: 08-15-2023
1: Lücking U. Sulfoximines: a neglected opportunity in medicinal chemistry. Angew Chem Int Ed Engl. 2013 Sep 2;52(36):9399-408. doi: 10.1002/anie.201302209. Epub 2013 Aug 9. Review. PubMed PMID: 23934828.
2: Lücking U, Jautelat R, Krüger M, Brumby T, Lienau P, Schäfer M, Briem H, Schulze J, Hillisch A, Reichel A, Wengner AM, Siemeister G. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluorome thyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer. ChemMedChem. 2013 Jul;8(7):1067-85. doi: 10.1002/cmdc.201300096. Epub 2013 May 13. PubMed PMID: 23671017.
3: Siemeister G, Lücking U, Wengner AM, Lienau P, Steinke W, Schatz C, Mumberg D, Ziegelbauer K. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application. Mol Cancer Ther. 2012 Oct;11(10):2265-73. doi: 10.1158/1535-7163.MCT-12-0286. Epub 2012 Jul 19. PubMed PMID: 22821149.

Explore Compound Types